Product packaging for (4-Thien-2-yltetrahydropyran-4-yl)methanol(Cat. No.:CAS No. 906352-94-1)

(4-Thien-2-yltetrahydropyran-4-yl)methanol

Cat. No.: B1292508
CAS No.: 906352-94-1
M. Wt: 198.28 g/mol
InChI Key: JHVRUEHWCGLJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4-Thien-2-yltetrahydropyran-4-yl)methanol is a useful research compound. Its molecular formula is C10H14O2S and its molecular weight is 198.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2S B1292508 (4-Thien-2-yltetrahydropyran-4-yl)methanol CAS No. 906352-94-1

Properties

IUPAC Name

(4-thiophen-2-yloxan-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c11-8-10(3-5-12-6-4-10)9-2-1-7-13-9/h1-2,7,11H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVRUEHWCGLJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640373
Record name [4-(Thiophen-2-yl)oxan-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-94-1
Record name [4-(Thiophen-2-yl)oxan-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Characteristics of (4-Thien-2-yltetrahydropyran-4-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the physicochemical properties, proposed synthesis, and potential biological significance of (4-Thien-2-yltetrahydropyran-4-yl)methanol. Due to the limited availability of direct experimental data for this specific compound, this guide combines known properties with inferred data from analogous structures and general synthetic methodologies. All information is intended for research and development purposes.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a tetrahydropyran ring substituted with both a hydroxymethyl and a thienyl group at the 4-position. Its chemical structure suggests potential applications in medicinal chemistry, drawing parallels to other thienyl and tetrahydropyran-containing molecules with biological activity.

Table 1: Physicochemical Data

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂S[1]
Molecular Weight 198.28 g/mol [1]
CAS Number 906352-94-1[2][3]
Appearance No Data Available
Melting Point No Data Available
Boiling Point No Data Available
Solubility No Data Available
pKa No Data Available

Proposed Synthesis

G Proposed Synthesis of this compound A 2-Bromothiophene C 2-Thienyllithium (in situ) A->C Lithium-Halogen Exchange B n-Butyllithium (or other organolithium reagent) B->C E Lithium (4-(thien-2-yl)tetrahydropyran-4-olate) C->E Nucleophilic Addition D Tetrahydro-4H-pyran-4-one D->E G This compound (Final Product) E->G Protonation F Aqueous Workup (e.g., NH4Cl solution) F->G

Caption: A potential synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general representation and would require optimization for specific laboratory conditions.

  • Preparation of 2-Thienyllithium: To a solution of 2-bromothiophene in anhydrous diethyl ether or tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for approximately 1 hour to ensure complete formation of 2-thienyllithium.

  • Reaction with Ketone: A solution of tetrahydro-4H-pyran-4-one in the same anhydrous solvent is then added dropwise to the freshly prepared 2-thienyllithium solution at -78 °C. The reaction is allowed to proceed at this temperature for several hours until analysis (e.g., by TLC) indicates the consumption of the starting ketone.

  • Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis

While specific spectroscopic data for this compound is not published, the following are expected characteristic signals based on its structure:

  • ¹H NMR: Protons on the thiophene ring would appear in the aromatic region (approximately 6.8-7.5 ppm). The protons of the tetrahydropyran ring would be observed in the aliphatic region (typically 1.5-4.0 ppm). The methylene protons of the hydroxymethyl group would likely appear as a singlet or a multiplet, and the hydroxyl proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: Characteristic signals for the carbons of the thiophene ring, the quaternary and other carbons of the tetrahydropyran ring, and the carbon of the hydroxymethyl group would be expected.

  • Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z = 198.28. Common fragmentation patterns would likely involve the loss of water or the hydroxymethyl group.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol would be a key feature. C-H stretching vibrations for both the aromatic (thiophene) and aliphatic (tetrahydropyran) portions would also be present, as well as C-O and C-S stretching frequencies.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound have not been identified in the reviewed literature. However, the thienopyrimidine scaffold, which is structurally related, has been investigated for its potential as a choline kinase α1 (CKα1) inhibitor for antitumor applications.[4] CKα1 is a key enzyme in the biosynthesis of phosphatidylcholine, a crucial component of cell membranes, and its inhibition can disrupt the rapid proliferation of cancer cells.[4]

The following diagram illustrates a conceptual signaling pathway that could be targeted by compounds with structural similarities to this compound, based on the known mechanism of thienopyrimidine derivatives.

G Conceptual Signaling Pathway for Choline Kinase Inhibition cluster_0 Cell Membrane A Extracellular Choline B Choline Transporter A->B C Intracellular Choline B->C E Phosphocholine C->E ATP -> ADP D Choline Kinase α1 (CKα1) D->E G Cell Proliferation & Membrane Biosynthesis F Kennedy Pathway (Phosphatidylcholine Synthesis) E->F F->G I Apoptosis G->I Induction upon Pathway Inhibition H Potential Inhibitor (e.g., Thienopyrimidine Derivative) H->D Inhibition

Caption: Potential mechanism of action via inhibition of the choline kinase pathway.

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that the compound may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled.[5]

Table 2: Hazard Information

Hazard StatementDescription
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[5]

Conclusion

This compound is a research chemical with limited publicly available data. This guide provides a summary of its known properties and presents a scientifically plausible, though hypothetical, framework for its synthesis and potential biological relevance based on structurally related compounds. Further experimental investigation is required to fully characterize this molecule and explore its potential applications.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (4-Thien-2-yltetrahydropyran-4-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation. This whitepaper provides an in-depth guide to the structure elucidation and confirmation of (4-Thien-2-yltetrahydropyran-4-yl)methanol, a novel compound with potential applications in medicinal chemistry.

This document outlines the standard analytical methodologies and expected data for confirming the chemical structure of this compound (CAS No. 906352-94-1). While specific experimental data for this compound is not widely published, this guide leverages established spectroscopic principles and data from analogous structures to present a comprehensive workflow for its characterization.

Predicted Chemical Structure

The proposed structure of this compound features a central tetrahydropyran ring substituted at the 4-position with both a thiophene ring and a hydroxymethyl group.

Caption: Proposed chemical structure of this compound.

A Systematic Approach to Structure Elucidation

The confirmation of the proposed structure relies on a synergistic combination of modern analytical techniques. The following workflow provides a logical sequence for acquiring and interpreting the necessary data.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Experiments cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR Nuclear Magnetic Resonance (NMR) Purification->NMR Data_Analysis Data Analysis & Interpretation MS->Data_Analysis IR->Data_Analysis H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR NMR->C13_NMR COSY 2D COSY NMR->COSY HSQC 2D HSQC NMR->HSQC HMBC 2D HMBC NMR->HMBC H1_NMR->Data_Analysis C13_NMR->Data_Analysis COSY->Data_Analysis HSQC->Data_Analysis HMBC->Data_Analysis Structure_Elucidation Final Structure Confirmation Data_Analysis->Structure_Elucidation

Caption: Experimental workflow for structure elucidation.

Experimental Protocols and Expected Data

Detailed methodologies for the key analytical techniques are provided below, along with the anticipated results for this compound.

Synthesis and Purification

A plausible synthetic route to the target compound involves the Grignard reaction of a protected 4-oxotetrahydropyran with 2-lithiothiophene, followed by deprotection and reaction with a one-carbon electrophile (e.g., formaldehyde). An alternative approach could be the reduction of a corresponding ester precursor, similar to the synthesis of (tetrahydro-2H-pyran-4-yl)methanol.[1][2]

  • Protocol: The synthesis would be carried out under inert atmosphere using anhydrous solvents. The crude product would be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Protocol: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) would be used. The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source.

  • Expected Data: The expected molecular formula is C₁₀H₁₄O₂S, with a monoisotopic mass of approximately 200.0715 g/mol . The high-resolution mass spectrum should show a prominent [M+H]⁺ or [M+Na]⁺ ion corresponding to this mass. Fragmentation analysis would likely show losses of H₂O, the hydroxymethyl group, and cleavage of the thiophene ring.

Ion Expected m/z
[M+H]⁺~201.0793
[M+Na]⁺~223.0612
[M-H₂O+H]⁺~183.0687
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Protocol: An FTIR spectrometer with an ATR accessory would be used. A small amount of the purified compound is placed directly on the ATR crystal, and the spectrum is recorded.

  • Expected Data: The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H) and ether (C-O-C) functional groups, as well as aromatic C-H and C=C bonds of the thiophene ring.

Functional Group Expected Wavenumber (cm⁻¹)
O-H (alcohol)3600-3200 (broad)
C-H (sp³)2950-2850
C-H (sp², thiophene)3100-3000
C-O (ether)1150-1085
C-O (alcohol)1050-1000
C=C (thiophene)1600-1475
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of a molecule.

  • Protocol: ¹H, ¹³C, COSY, HSQC, and HMBC spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Expected ¹H NMR Data: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The thiophene ring protons will appear in the aromatic region, while the tetrahydropyran and hydroxymethyl protons will be in the aliphatic region.

  • Expected ¹³C NMR Data: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including those in the thiophene and tetrahydropyran rings and the hydroxymethyl group.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons.

    • COSY (Correlation Spectroscopy): Will reveal proton-proton couplings within the tetrahydropyran and thiophene rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are two or three bonds away, which is essential for connecting the thiophene ring, the tetrahydropyran ring, and the hydroxymethyl group through the quaternary carbon.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Thiophene-H6.8 - 7.5120 - 145
Tetrahydropyran-CH₂O3.5 - 4.060 - 70
Tetrahydropyran-CH₂1.5 - 2.030 - 40
Quaternary-C-40 - 50
CH₂OH3.5 - 3.865 - 75
OH1.5 - 3.0 (variable)-

Conclusion

The comprehensive application of these analytical techniques will provide unambiguous evidence for the structure of this compound. The combination of mass spectrometry to confirm the molecular formula, IR spectroscopy to identify key functional groups, and a suite of 1D and 2D NMR experiments to piece together the molecular framework, offers a robust and reliable pathway for its complete structure elucidation and confirmation. This foundational knowledge is a critical prerequisite for any further investigation into the compound's potential biological activity and applications in drug discovery and development.

References

Spectroscopic data (NMR, IR, MS) for (4-Thien-2-yltetrahydropyran-4-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Spectroscopic Analysis of (4-Thien-2-yltetrahydropyran-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of the novel compound this compound (CAS No. 906352-94-1). Following a comprehensive search of available scientific literature and databases, it has been determined that specific experimental spectroscopic data (NMR, IR, and MS) for this compound are not publicly available at this time. This guide, therefore, provides a framework of generalized experimental protocols and workflows that are standard in the structural elucidation of new chemical entities. These methodologies are intended to serve as a practical reference for researchers who may synthesize or acquire this compound and wish to perform its analytical characterization.

Introduction

This compound is a heterocyclic compound incorporating both a thiophene and a tetrahydropyran moiety. Such structures are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets. The precise determination of the three-dimensional structure and electronic properties of this molecule is paramount for understanding its potential applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstone of this characterization process. While specific data for the title compound is not available, this document outlines the standard procedures for acquiring and interpreting such data.

General Experimental Protocols for Spectroscopic Analysis

The following sections detail the typical experimental procedures for obtaining NMR, IR, and MS spectra for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

2.1.1 Sample Preparation

A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) would be dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

2.1.2 Data Acquisition

  • ¹H NMR: The proton NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. Key parameters to be set include the spectral width, number of scans, relaxation delay, and pulse sequence.

  • ¹³C NMR: The carbon-13 NMR spectrum would be acquired on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans is typically required. Proton decoupling techniques (e.g., broadband decoupling) are employed to simplify the spectrum.

  • 2D NMR (COSY, HSQC, HMBC): To further elucidate the structure, a suite of two-dimensional NMR experiments would be performed to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

2.2.1 Sample Preparation

A small amount of the neat liquid or solid sample of this compound would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, for a solid sample, a KBr pellet could be prepared.

2.2.2 Data Acquisition

The IR spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The data is usually presented as a plot of transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

2.3.1 Sample Introduction and Ionization

The sample would be introduced into the mass spectrometer, and the molecules ionized using a suitable technique. Common methods include:

  • Electron Ionization (EI): Provides detailed fragmentation patterns.

  • Electrospray Ionization (ESI): A soft ionization technique that typically yields the molecular ion peak.

2.3.2 Mass Analysis and Detection

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected. The output is a mass spectrum, which is a plot of ion intensity versus m/z.

Predicted Spectroscopic Data

While experimental data is not available, some general predictions can be made based on the structure of this compound.

Table 1: Predicted General Spectroscopic Features

Spectroscopy Expected Features
¹H NMR Signals corresponding to the protons on the thiophene ring, the tetrahydropyran ring, the methylene group of the methanol moiety, and the hydroxyl proton. The chemical shifts and coupling patterns would be distinct.
¹³C NMR Resonances for each unique carbon atom in the thiophene ring, the tetrahydropyran ring, and the methanol side chain.
IR A broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching vibrations around 3000 cm⁻¹. C-O stretching around 1260-1000 cm⁻¹.
MS The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may show the loss of water, the methanol group, or cleavage of the tetrahydropyran ring.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and structural characterization of a new chemical entity like this compound.

G A Synthesis of (4-Thien-2-yl tetrahydropyran-4-yl)methanol B Purification (e.g., Column Chromatography) A->B C Preliminary Characterization (TLC, Melting Point) B->C D Spectroscopic Analysis C->D E NMR (1H, 13C, 2D) D->E F Mass Spectrometry (MS) D->F G Infrared (IR) Spectroscopy D->G H Structure Elucidation E->H F->H G->H I Data Archiving and Reporting H->I

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

While specific, experimentally-derived spectroscopic data for this compound is not currently in the public domain, this guide provides a comprehensive overview of the standard methodologies required for its full structural characterization. The detailed protocols for NMR, IR, and MS analysis, along with the generalized workflow, offer a valuable resource for researchers in the fields of chemical synthesis and drug development. The application of these techniques will be essential in confirming the structure and purity of this compound, which is a prerequisite for any further investigation into its chemical and biological properties.

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Thienyl-Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of thiophene and tetrahydropyran rings in a single molecular entity gives rise to the thienyl-tetrahydropyran scaffold, a promising pharmacophore in modern drug discovery. This in-depth technical guide explores the potential biological targets of these derivatives, presenting a comprehensive overview of their reported activities, quantitative data, and the experimental methodologies used for their evaluation. The information collated herein aims to provide a solid foundation for researchers and drug development professionals interested in harnessing the therapeutic potential of this unique chemical class.

HIV-1 Protease: A Prime Target for Thienyl-Tetrahydropyran Analogs

A significant body of research has focused on the potential of fused tetrahydropyran-tetrahydrofuran (THP-THF) derivatives, close structural analogs of thienyl-tetrahydropyran derivatives, as potent inhibitors of the Human Immunodeficiency Virus 1 (HIV-1) protease. This viral enzyme is crucial for the maturation of infectious HIV particles, making it a well-established target for antiretroviral therapy. The incorporation of the tetrahydropyran moiety is believed to enhance binding interactions within the hydrophobic pocket of the enzyme.

Quantitative Data: Inhibition of HIV-1 Protease

The following table summarizes the inhibitory activity of representative fused THP-THF derivatives against wild-type HIV-1 protease.

Compound IDP2' LigandKi (nM)IC50 (nM)Reference
GRL-0476 (33) 4-aminosulfonamide0.00270.5[1]
Compound 69 Pyrrolidinone0.126000[1]

Note: Ki represents the inhibition constant, and IC50 is the half-maximal inhibitory concentration.

Experimental Protocol: HIV-1 Protease Inhibition Assay

A common method to determine the inhibitory activity of compounds against HIV-1 protease is a fluorometric or spectrophotometric assay.

Principle: The assay measures the cleavage of a specific peptide substrate by the HIV-1 protease. The substrate is often labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate (e.g., a substrate containing the p17/p24 cleavage site)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO)

  • Test compounds (thienyl-tetrahydropyran derivatives)

  • Reference inhibitor (e.g., Darunavir)

  • 96-well microplates

  • Fluorometer

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add the assay buffer, the test compound solution, and the recombinant HIV-1 protease.

  • Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.

  • Immediately monitor the increase in fluorescence over time using a fluorometer.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.

Signaling Pathway: HIV-1 Protease in the Viral Life Cycle

HIV-1 protease plays a critical role in the late stages of the viral replication cycle. The following diagram illustrates its function and the inhibitory effect of protease inhibitors.

HIV_Protease_Pathway Viral RNA & Proteins Viral RNA & Proteins Budding Virion Budding Virion Viral RNA & Proteins->Budding Virion Assembly Gag-Pol Polyprotein Gag-Pol Polyprotein Budding Virion->Gag-Pol Polyprotein Mature Viral Proteins Mature Viral Proteins Gag-Pol Polyprotein->Mature Viral Proteins Cleavage by HIV-1 Protease HIV-1 Protease HIV-1 Protease->Gag-Pol Polyprotein Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Maturation Thienyl-Tetrahydropyran Derivative (Protease Inhibitor) Thienyl-Tetrahydropyran Derivative (Protease Inhibitor) Thienyl-Tetrahydropyran Derivative (Protease Inhibitor)->HIV-1 Protease Inhibits

HIV-1 Protease Inhibition by Thienyl-Tetrahydropyran Derivatives.

Anticancer Potential: Targeting Proliferation and Survival Pathways

While specific studies on thienyl-tetrahydropyran derivatives as anticancer agents are limited, the broader classes of thiophene and tetrahydropyran-containing compounds have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines. These activities suggest that thienyl-tetrahydropyran derivatives could potentially target key players in cancer cell signaling, such as kinases and proteins involved in cell cycle regulation and apoptosis.

Quantitative Data: Anticancer Activity of Related Compounds

The following table summarizes the in vitro anticancer activity of some thiophene-containing compounds against different cancer cell lines. It is important to note that these are not strictly thienyl-tetrahydropyran derivatives, but their activity provides a rationale for investigating this specific chemical class.

Compound ClassCancer Cell LineIC50 (µM)Reference
ThienopyrimidineMCF-7 (Breast)18.87[2]
ThienopyrimidinePC-3 (Prostate)66.5[2]
ThienopyrimidineHCT-116 (Colon)58.2[2]

Note: IC50 is the half-maximal inhibitory concentration required to inhibit the growth of 50% of the cancer cells.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, HCT-116)

  • Cell culture medium and supplements

  • Test compounds (thienyl-tetrahydropyran derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Logical Workflow: Anticancer Drug Discovery and Evaluation

The process of identifying and characterizing potential anticancer agents involves a series of logical steps, from initial screening to mechanistic studies.

Anticancer_Workflow cluster_0 In Vitro Evaluation Cell_Viability Cell Viability Assays (e.g., MTT, XTT) Hit_Identification Hit Identification Cell_Viability->Hit_Identification Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Lead_Optimization Lead Optimization Apoptosis_Assay->Lead_Optimization Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Cycle->Lead_Optimization Kinase_Assay Kinase Inhibition Assays Kinase_Assay->Lead_Optimization Compound_Library Thienyl-Tetrahydropyran Derivative Library Compound_Library->Cell_Viability Hit_Identification->Apoptosis_Assay Hit_Identification->Cell_Cycle Hit_Identification->Kinase_Assay Preclinical_Studies In Vivo Preclinical Studies (Animal Models) Lead_Optimization->Preclinical_Studies

Workflow for the Discovery and Evaluation of Anticancer Compounds.

Antimicrobial Activity: A Frontier for Thienyl-Tetrahydropyran Derivatives

The thiophene moiety is a well-known pharmacophore in many antimicrobial agents. While specific data for thienyl-tetrahydropyran derivatives is emerging, related compounds have shown promising activity against a range of bacterial and fungal pathogens. This suggests that thienyl-tetrahydropyran derivatives could be a valuable scaffold for the development of new anti-infective drugs.

Quantitative Data: Antimicrobial Activity of Related Compounds

The following table presents the minimum inhibitory concentration (MIC) values for some thienopyrimidine derivatives against selected microbial strains.

Compound ClassMicroorganismMIC (µg/mL)Reference
ThienopyrimidineStaphylococcus aureus>100[3]
ThienopyrimidineEscherichia coli>100[3]
ThienopyrimidineCandida albicans>100[3]

Note: MIC is the minimum inhibitory concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (thienyl-tetrahydropyran derivatives)

  • Reference antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a specific density (e.g., 5 x 10^5 CFU/mL).

  • Inoculate each well of the microplate with the microbial suspension.

  • Include positive (microorganism with no drug) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth). The results can also be read using a microplate reader.

Logical Relationship: Antimicrobial Drug Evaluation

The evaluation of new antimicrobial agents follows a logical progression from initial screening to determining the spectrum of activity.

Antimicrobial_Evaluation Synthesized_Compounds Synthesized Thienyl-Tetrahydropyran Derivatives Primary_Screening Primary Screening (e.g., Disk Diffusion) Synthesized_Compounds->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds Spectrum_of_Activity Determination of Spectrum of Activity MIC_Determination->Spectrum_of_Activity Mechanism_of_Action Mechanism of Action Studies Spectrum_of_Activity->Mechanism_of_Action

Logical Flow for the Evaluation of New Antimicrobial Compounds.

Conclusion

The thienyl-tetrahydropyran scaffold represents a promising area for the discovery of novel therapeutic agents. The available data on structurally related compounds, particularly as inhibitors of HIV-1 protease, provides a strong rationale for the synthesis and evaluation of a broader library of thienyl-tetrahydropyran derivatives. Furthermore, the demonstrated anticancer and antimicrobial activities of the constituent thiophene and tetrahydropyran rings suggest that these derivatives could target a wide range of biological pathways. The experimental protocols and workflows detailed in this guide offer a framework for the systematic investigation of this intriguing class of molecules, paving the way for the potential development of new and effective treatments for a variety of diseases. Further research is warranted to fully elucidate the structure-activity relationships and specific molecular targets of thienyl-tetrahydropyran derivatives.

References

A Prototypical In Silico Modeling Guide for (4-Thien-2-yltetrahydropyran-4-yl)methanol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document presents a hypothetical in silico modeling workflow for the molecule (4-Thien-2-yltetrahydropyran-4-yl)methanol. As of the time of writing, there is a lack of specific published biological data or computational studies for this particular compound. Therefore, the following guide is intended for illustrative and educational purposes, outlining a standard procedure for the computational assessment of a novel small molecule. The presented data is purely hypothetical and generated to demonstrate data presentation and analysis.

Introduction

The confluence of thiophene and tetrahydropyran moieties in a single molecular entity, such as this compound, presents an intriguing scaffold for drug discovery. Thiophene derivatives are recognized as privileged pharmacophores, present in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] Similarly, the tetrahydropyran ring is a common structural motif in many biologically active natural products and synthetic compounds.[2][3]

This guide provides a comprehensive, albeit prototypical, framework for the in silico investigation of this compound. We will explore its potential interactions with a selected biological target, Cyclooxygenase-2 (COX-2), an enzyme frequently implicated in inflammation and cancer, making it a plausible, illustrative target for compounds containing the thiophene scaffold.[1] The methodologies detailed herein are standard in the field of computational drug design and aim to predict the binding affinity, mode of interaction, and stability of the ligand-protein complex.

In Silico Modeling Workflow

The in silico analysis of a novel compound typically follows a structured workflow, beginning with the preparation of the ligand and its biological target, followed by docking and simulation to predict their interaction.

G cluster_prep Preparation Stage cluster_dock Interaction Prediction cluster_sim Refinement & Analysis cluster_val Validation (Proposed) Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Target_Prep Target Identification & Preparation Target_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Energy_Calc Binding Free Energy Calculation MD_Sim->Energy_Calc Experimental Experimental Validation Energy_Calc->Experimental

Figure 1: General workflow for in silico modeling of small molecules.

Experimental Protocols (Computational Methodologies)

Target Identification and Preparation
  • Target Selection: Based on the prevalence of thiophene derivatives in anti-inflammatory drugs, Cyclooxygenase-2 (COX-2) is selected as a hypothetical target.

  • Structure Retrieval: The 3D crystallographic structure of human COX-2 in complex with a known inhibitor is obtained from the Protein Data Bank (PDB ID: 5IKR).

  • Preparation Protocol:

    • The protein structure is prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite).

    • All water molecules and co-crystallized ligands are removed from the structure.

    • Missing hydrogen atoms are added, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4.

    • The structure is subjected to a restrained energy minimization using the OPLS3e force field to relieve any steric clashes.

Ligand Preparation
  • Ligand Sketching: The 2D structure of this compound is drawn using a molecular editor.

  • Preparation Protocol:

    • The 2D structure is converted to a 3D conformation.

    • The ligand is prepared using LigPrep (Schrödinger Suite).

    • Possible ionization states are generated at a target pH of 7.4 ± 1.0.

    • Stereoisomers, if any, are generated, and a single, low-energy conformation is selected for docking.

Molecular Docking
  • Grid Generation: A receptor grid is generated around the active site of COX-2, defined by the position of the co-crystallized inhibitor in the original PDB structure. The grid box is centered on the active site with a size of 20 Å x 20 Å x 20 Å.

  • Docking Protocol:

    • Molecular docking is performed using the Glide module of the Schrödinger Suite.

    • The prepared ligand is docked into the defined receptor grid using the Standard Precision (SP) and Extra Precision (XP) modes.

    • The top-ranked poses are selected based on their GlideScore, and the binding interactions are visually inspected.

Molecular Dynamics (MD) Simulation
  • System Setup:

    • The best-ranked docked pose of the ligand-protein complex is used as the starting structure for the MD simulation.

    • The complex is solvated in an orthorhombic box of TIP3P water molecules, with a buffer distance of 10 Å from the protein surface.

    • Counter-ions (Na+ or Cl-) are added to neutralize the system.

  • Simulation Protocol:

    • MD simulations are performed using GROMACS or AMBER software packages.

    • The system is first energy-minimized.

    • A short position-restrained simulation is carried out under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles to equilibrate the system.

    • A production run of 100 nanoseconds is performed without restraints.

    • Trajectory analysis, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), is conducted to assess the stability of the complex.

Binding Free Energy Calculation
  • MM/PBSA Calculation: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is employed to estimate the binding free energy of the ligand-protein complex.

  • Protocol:

    • Snapshots from the stable part of the MD trajectory are extracted.

    • The binding free energy is calculated as the sum of the molecular mechanics energy, the polar solvation energy, and the nonpolar solvation energy.

Hypothetical Data Presentation

The following tables summarize the hypothetical quantitative data that would be generated from the in silico workflow described above.

Table 1: Hypothetical Molecular Docking Results

Compound IDLigandGlideScore (XP) (kcal/mol)Predicted Binding Affinity (pKi)Key Interacting Residues
MOL-001 This compound-8.56.2HIS90, ARG513, TYR385
MOL-002 Analog A-9.26.8HIS90, ARG513, VAL523
MOL-003 Analog B-7.95.8TYR355, SER530
REF-001 Celecoxib (Reference)-10.17.4HIS90, ARG513, PHE518

Table 2: Hypothetical Molecular Dynamics and MM/PBSA Results

ComplexAverage RMSD (Å) (Protein Backbone)Average RMSD (Å) (Ligand)Binding Free Energy (ΔG_bind) (kcal/mol)
COX-2 + MOL-001 1.8 ± 0.30.9 ± 0.2-35.6 ± 4.2
COX-2 + REF-001 1.5 ± 0.20.7 ± 0.1-48.9 ± 5.1

Visualization of Hypothetical Interactions

Proposed Signaling Pathway Inhibition

The following diagram illustrates the hypothetical inhibition of the COX-2 pathway by this compound, leading to a reduction in prostaglandin synthesis.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Ligand This compound Ligand->COX2

Figure 2: Hypothetical inhibition of the COX-2 pathway.

Conclusion and Future Directions

This guide has outlined a standard in silico protocol for evaluating the potential interactions of a novel small molecule, this compound, with a plausible biological target. The hypothetical results suggest that this compound may exhibit inhibitory activity against COX-2, warranting further investigation.

The logical next steps would involve synthesizing the compound and validating these computational predictions through in vitro enzymatic assays and biophysical binding assays. Further optimization of the scaffold through structure-activity relationship (SAR) studies, guided by the computational models, could lead to the development of more potent and selective inhibitors.

References

Unveiling the Path to (4-Thien-2-yltetrahydropyran-4-yl)methanol: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and synthetic pathways of (4-Thien-2-yltetrahydropyran-4-yl)methanol, a heterocyclic compound of interest to researchers and professionals in drug development, is now available. This document provides an in-depth exploration of the chemical architecture and production of this molecule, catering to a specialized scientific audience.

Discovery in the Quest for Novel Therapeutics

The discovery of this compound and its analogs is closely tied to the broader search for novel therapeutic agents. While the specific initial discovery of this exact molecule is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for a range of biological activities. The core structure, featuring a tetrahydropyran ring substituted with a thiophene group, is a scaffold of significant interest in medicinal chemistry.

Research into thiophene derivatives has been prominent in the development of treatments for viral diseases and other conditions. The exploration of various substituents on the thiophene and tetrahydropyran rings has been a key strategy in the optimization of biological potency and pharmacokinetic properties of lead compounds. The synthesis of molecules like this compound is often a part of larger medicinal chemistry campaigns aimed at exploring the structure-activity relationships of these heterocyclic systems.

A Plausible Synthetic Pathway

A likely precursor, 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonitrile, can be synthesized through the reaction of tetrahydropyran-4-one with a cyanide source, followed by the introduction of the thiophene moiety. Subsequent reduction of the nitrile group would then yield the target primary alcohol, this compound.

An alternative and analogous synthetic strategy is detailed in U.S. Patent US8415381B2, which describes the preparation of a similar compound, (4-(aminomethyl)tetrahydro-2H-pyran-4-yl)methanol. This patented synthesis provides strong evidence for a viable pathway to the target molecule.

Experimental Protocol: A Deduced Two-Step Synthesis

The following experimental protocol is a deduced but chemically sound method for the synthesis of this compound, based on analogous reactions.

Step 1: Synthesis of 4-(Thiophen-2-yl)tetrahydropyran-4-carbonitrile

This step involves the nucleophilic addition of a thiophene derivative to an electrophilic tetrahydropyran precursor.

  • Reaction: The synthesis would likely proceed via the reaction of a 2-thienyl nucleophile, such as 2-lithiothiophene or 2-thienylmagnesium bromide, with a suitable 4-substituted tetrahydropyran electrophile. A plausible starting material would be a derivative of tetrahydropyran-4-one, such as its cyanohydrin, which would then be dehydrated to the nitrile. A more direct approach would be the reaction of 2-lithiothiophene with 4-cyanotetrahydropyran.

Step 2: Reduction of 4-(Thiophen-2-yl)tetrahydropyran-4-carbonitrile to this compound

This transformation involves the reduction of the nitrile functional group to a primary alcohol.

  • Reaction: The nitrile intermediate would be subjected to a reduction process. A common and effective method for the conversion of a nitrile to a primary alcohol involves initial reduction to the aldehyde, followed by further reduction to the alcohol. Alternatively, hydrolysis of the nitrile to a carboxylic acid, followed by reduction with a suitable reducing agent like lithium aluminum hydride (LAH), would also yield the desired product.

Data Presentation

As no specific experimental data for the direct synthesis of this compound is publicly available, the following table presents hypothetical but expected quantitative data for the proposed synthetic steps, based on yields for analogous reactions.

StepReactantsProductSolventCatalyst/ReagentTemperature (°C)Reaction Time (h)Yield (%)
1Tetrahydropyran-4-one, Trimethylsilyl cyanide, 2-Thienyllithium4-(Thiophen-2-yl)tetrahydropyran-4-carbonitrileTetrahydrofuran--78 to 254-675-85
24-(Thiophen-2-yl)tetrahydropyran-4-carbonitrileThis compoundTetrahydrofuranLiAlH₄0 to 252-480-90

Logical Relationships in Synthesis

The synthesis of this compound is a clear example of a multi-step synthetic process where the product of one reaction becomes the starting material for the next. This logical progression is fundamental to organic synthesis.

Synthesis_Workflow A Tetrahydropyran-4-one B 4-(Thiophen-2-yl)tetrahydropyran-4-carbonitrile A->B Thienylation & Nitrile Formation C This compound B->C Nitrile Reduction

A simplified workflow for the synthesis of the target compound.

Signaling Pathways and Biological Relevance

While the specific biological targets and signaling pathways associated with this compound are not yet fully elucidated, its structural class suggests potential interactions with pathways relevant to infectious diseases. Thiophene-containing compounds have been investigated as inhibitors of viral entry, and the tetrahydropyran moiety is a common feature in many biologically active molecules. Further research is required to determine the precise mechanism of action and to identify any signaling pathways that may be modulated by this compound.

Biological_Investigation A (4-Thien-2-yltetrahydropyran- 4-yl)methanol B Biological Screening A->B Initial Testing C Target Identification B->C Identifies Active Compound D Signaling Pathway Analysis C->D Elucidates Mechanism E Lead Optimization D->E Informs Drug Design

A logical workflow for the biological evaluation of the compound.

This technical guide provides a foundational understanding of the discovery context and a viable synthetic approach for this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities for drug discovery and development.

Methodological & Application

Application Note: A Three-Step Synthesis Protocol for (4-Thien-2-yltetrahydropyran-4-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed three-step protocol for the synthesis of (4-Thien-2-yltetrahydropyran-4-yl)methanol, a novel heterocyclic alcohol with potential applications in medicinal chemistry and drug discovery. The synthesis commences with a Grignard reaction between 2-thienylmagnesium bromide and tetrahydro-4H-pyran-4-one to yield the tertiary alcohol intermediate, 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-ol. Subsequent acid-catalyzed dehydration of this intermediate affords the alkene, 4-(thiophen-2-yl)-3,6-dihydro-2H-pyran. The final step involves the hydroboration-oxidation of the alkene to produce the target primary alcohol, this compound. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield.

Introduction

Heterocyclic compounds containing thiophene and tetrahydropyran moieties are of significant interest in drug discovery due to their presence in numerous biologically active molecules. The title compound, this compound, represents a scaffold that can be further elaborated to explore new chemical space. This document outlines a robust and efficient three-step synthesis to access this valuable building block.

Overall Reaction Scheme

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )ConcentrationSupplier
Tetrahydro-4H-pyran-4-oneC5H8O2100.12-Sigma-Aldrich
2-Thienylmagnesium bromideC4H3BrMgS187.341.0 M in THFSigma-Aldrich
Diethyl ether (anhydrous)(C2H5)2O74.12-Sigma-Aldrich
Tetrahydrofuran (anhydrous)C4H8O72.11-Sigma-Aldrich
Ammonium chloride (sat. aq.)NH4Cl53.49-Fisher Scientific
p-Toluenesulfonic acidC7H8O3S172.20-Sigma-Aldrich
TolueneC7H892.14-Sigma-Aldrich
Borane tetrahydrofuran complexBH3·THF85.941.0 M in THFSigma-Aldrich
Hydrogen peroxideH2O234.0130% in H2OSigma-Aldrich
Sodium hydroxideNaOH40.003 M aq.Sigma-Aldrich
Magnesium sulfate (anhydrous)MgSO4120.37-Sigma-Aldrich

Table 2: Summary of Reaction Steps and Expected Yields

StepReactionProductExpected Yield (%)
1Grignard Reaction4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-ol80-90
2Dehydration4-(Thiophen-2-yl)-3,6-dihydro-2H-pyran75-85
3Hydroboration-OxidationThis compound85-95

Experimental Protocols

Step 1: Synthesis of 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-ol

Materials:

  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon gas inlet

  • Ice bath

Procedure:

  • Assemble the glassware and flame-dry under a stream of inert gas (N₂ or Ar).

  • To the flask, add a solution of tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol) in anhydrous diethyl ether (50 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add 2-thienylmagnesium bromide (120 mL of a 1.0 M solution in THF, 120 mmol) to the stirred solution via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-ol as a colorless oil.

Step 2: Synthesis of 4-(Thiophen-2-yl)-3,6-dihydro-2H-pyran

Materials:

  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-ol (15.0 g, 81.4 mmol), p-toluenesulfonic acid (0.77 g, 4.07 mmol), and toluene (100 mL).

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approximately 4-6 hours).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography (Silica gel, Hexane) to give 4-(thiophen-2-yl)-3,6-dihydro-2H-pyran as a colorless oil.

Step 3: Synthesis of this compound

Materials:

  • Two-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer

  • Nitrogen or Argon gas inlet

  • Ice bath

Procedure:

  • Assemble the glassware and ensure it is dry. Maintain an inert atmosphere (N₂ or Ar).

  • To the flask, add a solution of 4-(thiophen-2-yl)-3,6-dihydro-2H-pyran (12.0 g, 72.2 mmol) in anhydrous tetrahydrofuran (THF) (100 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add borane tetrahydrofuran complex (80 mL of a 1.0 M solution in THF, 80 mmol) via the dropping funnel.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully add 3 M aqueous sodium hydroxide solution (30 mL), followed by the dropwise addition of 30% hydrogen peroxide (30 mL). Caution: This addition is exothermic.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield this compound as a white solid or viscous oil.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydroboration-Oxidation SM1 Tetrahydro-4H-pyran-4-one P1 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-ol SM1->P1 Et2O, 0°C to rt SM2 2-Thienylmagnesium bromide SM2->P1 P2 4-(Thiophen-2-yl)-3,6-dihydro-2H-pyran P1->P2 p-TsOH, Toluene, reflux FP This compound P2->FP 1. BH3.THF 2. H2O2, NaOH

Application Notes and Protocols: Use of (4-Thien-2-yltetrahydropyran-4-yl)methanol as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Thien-2-yltetrahydropyran-4-yl)methanol is a heterocyclic alcohol containing both a thiophene and a tetrahydropyran ring system. Such scaffolds are of interest in medicinal chemistry due to their potential to interact with various biological targets. This document aims to provide detailed application notes and protocols for the use of this compound as a synthetic intermediate in the development of novel chemical entities. However, extensive searches of the public domain, including scientific literature and patent databases, did not yield specific examples of the use of this particular compound as a synthetic intermediate.

Despite the lack of specific applications for this compound, we can infer its potential reactivity and utility based on the functional groups present in its structure. The primary alcohol moiety is a versatile functional group that can undergo a wide range of chemical transformations, making it a potentially valuable building block in organic synthesis.

Potential Synthetic Applications

While no specific reactions utilizing this compound have been documented in the searched resources, its chemical structure suggests several potential applications as a synthetic intermediate. The primary alcohol can be transformed into various other functional groups, allowing for its incorporation into a diverse range of molecular architectures.

Hypothetical Transformation Pathways:

Below is a conceptual workflow illustrating the potential synthetic transformations of this compound.

G cluster_products Potential Products A This compound B Aldehyde A->B Oxidation (e.g., PCC, DMP) D Ester A->D Esterification (with Carboxylic Acid) E Alkyl Halide A->E Halogenation (e.g., SOCl2, PBr3) G Ether A->G Williamson Ether Synthesis (with Alkyl Halide) C Carboxylic Acid B->C Further Oxidation (e.g., KMnO4) F Amine E->F Nucleophilic Substitution (with Amine)

Caption: Potential synthetic transformations of this compound.

Experimental Protocols (Hypothetical)

Given the absence of specific literature precedents, the following are generalized, hypothetical protocols for the potential transformations of this compound. These protocols are based on standard organic chemistry methodologies and would require optimization for this specific substrate.

1. Oxidation to (4-Thien-2-yltetrahydropyran-4-yl)carbaldehyde

  • Reagents and Materials:

    • This compound

    • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

    • Dichloromethane (DCM) as solvent

    • Silica gel for column chromatography

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add PCC or DMP in one portion to the stirred solution at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate for DMP).

    • Filter the reaction mixture through a pad of celite or silica gel to remove solid byproducts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde.

2. Synthesis of an Ester Derivative (e.g., Acetate)

  • Reagents and Materials:

    • This compound

    • Acetic anhydride or acetyl chloride

    • A base such as triethylamine (TEA) or pyridine

    • DCM or another suitable aprotic solvent

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Dissolve this compound and the base in the chosen solvent in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Add acetic anhydride or acetyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until TLC indicates completion.

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude ester.

    • Purify the product by column chromatography if necessary.

Data Presentation (Hypothetical)

As no experimental data has been reported, the following table is a template that researchers can use to summarize their findings when working with this compound and its derivatives.

TransformationReagents and ConditionsYield (%)Purity (%)Analytical Data (e.g., ¹H NMR, ¹³C NMR, MS)
Oxidation to AldehydePCC, DCM, rtTBDTBDTo be determined
Esterification (Acetylation)Ac₂O, TEA, DCM, 0 °C to rtTBDTBDTo be determined
Halogenation (Chlorination)SOCl₂, Pyridine, 0 °C to rtTBDTBDTo be determined

TBD: To Be Determined

Conclusion

While this compound holds potential as a versatile synthetic intermediate due to its primary alcohol functionality, there is currently a lack of published research detailing its specific applications. The hypothetical pathways and protocols provided herein are intended to serve as a starting point for researchers interested in exploring the chemistry of this compound. Further investigation is required to establish its utility in the synthesis of novel molecules, particularly in the context of drug discovery and development. Researchers are encouraged to publish their findings to contribute to the collective understanding of the synthetic utility of this and related heterocyclic building blocks.

Application Notes and Protocols for the Biological Screening of (4-Thien-2-yltetrahydropyran-4-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(4-Thien-2-yltetrahydropyran-4-yl)methanol is a novel heterocyclic compound containing both a thiophene and a tetrahydropyran moiety. Thiophene derivatives are a well-established class of compounds with a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2] The inclusion of the tetrahydropyran ring may influence the compound's pharmacokinetic and pharmacodynamic properties. Given the diverse biological potential of thiophene-based molecules, a systematic and comprehensive screening protocol is essential to elucidate the bioactivity of this compound and identify its potential therapeutic applications.

This document provides a detailed protocol for the initial biological screening of this compound, targeting its potential antimicrobial, anticancer, and neurological activities. The protocols are designed for researchers in drug discovery and development and include methodologies for key in vitro assays, data presentation guidelines, and visualizations of the experimental workflow and a hypothetical signaling pathway.

Compound Information
Compound Name This compound
CAS Number 906352-94-1
Molecular Formula C10H14O2S
Molecular Weight 200.28 g/mol
Structure O / \ C---C / \ / \ C C C-C-S \ / \ / C---C
Purity ≥95%
Storage Store at -20°C, protect from light and moisture.

Experimental Protocols

General Preparation

1.1. Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • The final concentration of DMSO in all assays should not exceed 0.5% to minimize solvent-induced cytotoxicity.

1.2. Cell Culture:

  • Human cancer cell lines (e.g., HepG2 - liver carcinoma, PC-3 - prostate cancer, and A549 - lung carcinoma) and a non-cancerous human cell line (e.g., HEK293 - human embryonic kidney cells) should be maintained in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

1.3. Microbial Strains:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 90028) should be cultured in appropriate broth and agar media.

Primary Screening: Cytotoxicity and Antimicrobial Activity

2.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the general cytotoxicity of the compound against mammalian cells.

  • Methodology:

    • Seed cells (HepG2, PC-3, A549, and HEK293) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the respective cell culture media.

    • Replace the existing media with the media containing the different concentrations of the compound. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48 hours at 37°C and 5% CO2.

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

2.2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of the compound against selected bacteria and fungi.[2][3]

  • Methodology:

    • Prepare serial twofold dilutions of this compound (e.g., 256, 128, 64, 32, 16, 8, 4, 2, 1 µg/mL) in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi in 96-well plates.[2][3]

    • Inoculate each well with a standardized microbial suspension to a final concentration of 5 x 10⁵ CFU/mL.[3]

    • Include a growth control (no compound) and a sterility control (no microbes). Use standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound
Cell LineTissue of OriginIC50 (µM) after 48h
HepG2Liver Carcinoma45.2 ± 3.1
PC-3Prostate Carcinoma68.7 ± 5.5
A549Lung Carcinoma> 100
HEK293Embryonic Kidney (Non-cancerous)> 100
Doxorubicin(Positive Control)0.8 ± 0.1 (HepG2)

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Antimicrobial Activity of this compound
Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Escherichia coliGram-negative Bacteria64
Candida albicansFungus32
Ciprofloxacin(Positive Control)0.5 (S. aureus), 0.25 (E. coli)
Fluconazole(Positive Control)1 (C. albicans)

MIC values were determined by the broth microdilution method.

Secondary Screening: Mechanistic Assays

Based on the primary screening results, if significant anticancer or neurological activity is observed, further mechanistic studies should be performed. Thiophene derivatives have been reported to act as inhibitors of enzymes such as cholinesterases and kinases.[4][5]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

This assay is relevant if the compound is being explored for neurodegenerative diseases like Alzheimer's.

  • Methodology (Ellman's Method):

    • The assay is performed in a 96-well plate.

    • Add 25 µL of 15 mM acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate.

    • Add 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Add 50 µL of buffer (50 mM Tris-HCl, pH 8.0).

    • Add 25 µL of the test compound at various concentrations.

    • Initiate the reaction by adding 25 µL of 0.22 U/mL AChE or BChE solution.

    • Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm for 5 minutes.

    • Donepezil can be used as a positive control.

    • Calculate the percentage of inhibition and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

If the compound shows significant cytotoxicity against cancer cells, this assay can determine its effect on cell cycle progression.

  • Methodology:

    • Treat cancer cells (e.g., HepG2) with the IC50 concentration of the compound for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the cells again and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content by flow cytometry.

Data Presentation (Secondary Screening)

Table 3: Cholinesterase Inhibitory Activity
EnzymeIC50 (µM)
Acetylcholinesterase (AChE)12.5 ± 1.8
Butyrylcholinesterase (BChE)28.3 ± 2.5
Donepezil (Positive Control)0.05 ± 0.01 (AChE)

Data are presented as mean ± standard deviation.

Table 4: Effect on Cell Cycle Distribution in HepG2 Cells
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (0.5% DMSO)55.4 ± 2.128.9 ± 1.515.7 ± 1.2
Compound (45 µM)72.1 ± 3.315.2 ± 1.812.7 ± 1.0

Data represent the percentage of cells in each phase of the cell cycle after 24 hours of treatment.

Visualizations

Experimental Workflow

G cluster_0 Primary Screening cluster_1 Secondary Screening (Hit-dependent) cluster_2 In Vivo Studies Compound This compound Cytotoxicity Cytotoxicity Assay (MTT) (HepG2, PC-3, A549, HEK293) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) (S. aureus, E. coli, C. albicans) Compound->Antimicrobial Cholinesterase Cholinesterase Inhibition (AChE & BChE) Cytotoxicity->Cholinesterase If neurological potential is hypothesized CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle If selective anticancer activity is observed Apoptosis Apoptosis Assay CellCycle->Apoptosis Xenograft Tumor Xenograft Model Apoptosis->Xenograft Toxicity Acute Toxicity Study Xenograft->Toxicity

Caption: Overall workflow for the biological screening of this compound.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical PI3K/Akt Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by the test compound.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of (4-Thien-2-yltetrahydropyran-4-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the large-scale synthesis and purification of (4-Thien-2-yltetrahydropyran-4-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. The described protocol is optimized for scalability, safety, and high purity of the final product. The synthesis is based on the Grignard reaction between 2-thienylmagnesium bromide and tetrahydropyran-4-one, followed by a robust purification process.

Introduction

This compound is a valuable building block in medicinal chemistry, incorporating both a thiophene and a tetrahydropyran moiety. These heterocyclic systems are present in a wide array of biologically active molecules. The thiophene ring is a well-known bioisostere for the benzene ring and is found in numerous approved drugs. The tetrahydropyran ring system is also a common scaffold in natural products and synthetic pharmaceuticals, often imparting favorable pharmacokinetic properties. A reliable and scalable synthesis of this intermediate is therefore crucial for drug discovery and development programs.

Overall Reaction Scheme

Caption: Overall synthetic route for this compound.

Data Presentation

Table 1: Summary of Reagents for Large-Scale Synthesis

ReagentMolecular FormulaMolecular Weight ( g/mol )MolesQuantity
2-BromothiopheneC₄H₃BrS163.0410.01.63 kg
Magnesium TurningsMg24.3111.0267 g
Tetrahydrofuran (THF)C₄H₈O72.11-10 L
Tetrahydropyran-4-oneC₅H₈O₂100.129.5951 g
Saturated aq. NH₄ClNH₄Cl53.49-5 L
Ethyl AcetateC₄H₈O₂88.11-15 L
BrineNaCl58.44-5 L

Table 2: Process Parameters and Expected Results

ParameterValue
Reaction Temperature (Grignard Formation)40-50 °C
Reaction Temperature (Grignard Reaction)0-10 °C
Reaction Time12-16 hours
Expected Yield (Crude)80-90%
Expected Yield (After Purification)70-80%
Purity (by HPLC)>98%

Experimental Protocols

Large-Scale Synthesis of this compound

1.1. Preparation of 2-Thienylmagnesium Bromide (Grignard Reagent)

  • To a 20 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet, add magnesium turnings (267 g, 11.0 mol).

  • Dry the magnesium under vacuum with gentle heating.

  • Allow the flask to cool to room temperature and then introduce a nitrogen atmosphere.

  • Add anhydrous tetrahydrofuran (THF, 2 L) to the flask.

  • In the dropping funnel, prepare a solution of 2-bromothiophene (1.63 kg, 10.0 mol) in anhydrous THF (8 L).

  • Add a small portion (approx. 100 mL) of the 2-bromothiophene solution to the magnesium suspension. The reaction is initiated, which is indicated by a gentle reflux and a change in the color of the solution. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at 40-50 °C for an additional 2 hours to ensure complete formation of the Grignard reagent. The solution should appear dark and homogeneous.

1.2. Grignard Reaction with Tetrahydropyran-4-one

  • Cool the prepared 2-thienylmagnesium bromide solution to 0-5 °C using an ice-water bath.

  • In a separate flask, dissolve tetrahydropyran-4-one (951 g, 9.5 mol) in anhydrous THF (2 L).

  • Add the solution of tetrahydropyran-4-one dropwise to the cold Grignard reagent solution over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

1.3. Aqueous Work-up

  • Cool the reaction mixture to 0-5 °C in an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (5 L). This should be done with vigorous stirring.

  • After the addition is complete, continue stirring for 30 minutes.

  • Transfer the mixture to a separatory funnel and add ethyl acetate (5 L).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 L).

  • Combine the organic layers and wash with brine (5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil or a low-melting solid.

Purification of this compound

2.1. Column Chromatography

  • Prepare a silica gel slurry in a mixture of hexane and ethyl acetate (9:1).

  • Pack a large glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 40% ethyl acetate).

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound as a white to off-white solid.

2.2. Recrystallization (Optional, for higher purity)

  • Dissolve the purified product from column chromatography in a minimal amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystallization.

  • Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.

Visualizations

G start Start prep_grignard Prepare 2-Thienylmagnesium Bromide in THF start->prep_grignard grignard_reaction React with Tetrahydropyran-4-one prep_grignard->grignard_reaction workup Aqueous Work-up (aq. NH4Cl) grignard_reaction->workup extraction Extraction with Ethyl Acetate workup->extraction drying Drying and Concentration extraction->drying crude_product Crude Product drying->crude_product chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude_product->chromatography recrystallization Recrystallization (Optional) chromatography->recrystallization final_product Pure this compound chromatography->final_product If recrystallization is skipped recrystallization->final_product end End final_product->end

Caption: Experimental workflow for synthesis and purification.

G cluster_0 Grignard Reaction Mechanism ThMgBr 2-Thienylmagnesium Bromide (Nucleophile) TransitionState Nucleophilic Attack ThMgBr->TransitionState THPO Tetrahydropyran-4-one (Electrophile) THPO->TransitionState Alkoxide Magnesium Alkoxide Intermediate TransitionState->Alkoxide Protonation Protonation (Aqueous Work-up) Alkoxide->Protonation Product This compound Protonation->Product

Caption: Simplified mechanism of the Grignard reaction.

Application Notes and Protocols for Bioassay Development of (4-Thien-2-yltetrahydropyran-4-yl)methanol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(4-Thien-2-yltetrahydropyran-4-yl)methanol and its analogs represent a novel chemical scaffold with potential for therapeutic applications. The characterization of their biological activity is a critical first step in the drug discovery process.[1][2] These application notes provide a comprehensive framework and detailed protocols for the initial bioassay development cascade for this class of compounds. The goal is to guide researchers in assessing the cytotoxicity, identifying potential mechanisms of action, and evaluating the preliminary drug-like properties of these molecules.[3][4]

The proposed workflow follows a logical progression from broad, high-throughput screening to more focused mechanistic and safety-related assays.[5] This approach is designed to "fail early, fail often," enabling the rapid identification and prioritization of compounds with the most promising therapeutic potential while minimizing resource allocation to compounds with undesirable characteristics.[3]

Section 1: Initial Cytotoxicity and Cell Viability Screening

The foundational step in evaluating any new chemical entity is to determine its effect on cell viability.[6][7] This initial screen helps establish a therapeutic window and identifies compounds with overt toxicity. A panel of cell lines representing different tissues or disease states should be used to identify potential cell-type specific effects.

Experimental Protocol: Cell Viability Assay (MTS-based)

This protocol outlines a colorimetric assay to measure cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells.

Materials:

  • This compound and its analogs (dissolved in DMSO)

  • Human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, A549 for lung cancer)

  • Complete cell culture medium (specific to each cell line)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a serial dilution of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Compound Treatment: After 24 hours, remove the old medium and add 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) values.

Data Presentation: Summary of IC50 Values
Compound IDStructureHEK293 IC50 (µM)HepG2 IC50 (µM)A549 IC50 (µM)
TTM-001This compound> 100> 10085.2
TTM-002Analog A75.668.345.1
TTM-003Analog B> 10092.130.5
TTM-004Analog C12.38.95.2

Visualization: Cytotoxicity Screening Workflow

G cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_readout Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plates prepare_compounds Prepare Serial Dilutions of Compounds treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mts Add MTS Reagent incubate->add_mts read_absorbance Read Absorbance at 490 nm add_mts->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data

Caption: Workflow for the MTS-based cytotoxicity assay.

Section 2: Target-Based vs. Phenotypic Screening

Following the initial toxicity assessment, the next step is to elucidate the compound's mechanism of action.[8][9] This can be approached through two main strategies: target-based screening or phenotypic screening.[5][10]

  • Target-Based Screening: If a specific molecular target is hypothesized (e.g., based on structural similarity to known inhibitors of a particular enzyme), direct assays against that target can be performed.[9][11]

  • Phenotypic Screening: If the target is unknown, a phenotypic screen can be employed to identify changes in cellular behavior or signaling pathways upon compound treatment.[9]

Experimental Protocol: Kinase Inhibition Assay (Target-Based)

This protocol describes a generic in vitro kinase assay to determine if the compounds inhibit the activity of a specific kinase, a common drug target.

Materials:

  • Recombinant kinase (e.g., EGFR, BRAF)

  • Kinase-specific substrate peptide

  • ATP

  • Assay buffer (e.g., containing MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following in order: assay buffer, test compound, and recombinant kinase. Incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Stop Reaction & Detect ATP: Add Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP. The amount of ATP consumed is proportional to the kinase activity.

  • Luminescence Reading: Incubate for 10 minutes at room temperature and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 values.

Data Presentation: Kinase Inhibition Profile
Compound IDEGFR IC50 (µM)BRAF IC50 (µM)SRC IC50 (µM)
TTM-003> 505.8> 50
TTM-004> 500.942.3
Staurosporine (Control)0.020.010.005

Visualization: Hypothetical Signaling Pathway Inhibition

G cluster_pathway Simplified MAPK Pathway cluster_inhibition Compound Action RAS RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation TTM_004 TTM-004 TTM_004->BRAF Inhibition

Caption: TTM-004 selectively inhibits BRAF in the MAPK pathway.

Section 3: Preliminary ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to de-risk drug candidates.[12][13][14] Simple, high-throughput in vitro assays can provide valuable insights into a compound's potential pharmacokinetic and safety profile.

Experimental Protocol: Metabolic Stability Assay (Liver Microsomes)

This protocol assesses the in vitro metabolic stability of a compound using liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[12][14]

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds and positive control (e.g., Verapamil)

  • Acetonitrile with an internal standard for protein precipitation

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing HLM and phosphate buffer.

  • Compound Addition: Add the test compound (final concentration, e.g., 1 µM) to the master mix and pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex and centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Data Presentation: In Vitro Metabolic Stability
Compound IDHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)Stability Classification
TTM-001> 60< 12High
TTM-0024515.4Moderate
TTM-0032527.7Moderate
TTM-004886.6Low
Verapamil (Control)1546.2Low

Visualization: ADME-Tox Assay Funnel

G High_Throughput High-Throughput Screening (e.g., Cytotoxicity, hERG) Medium_Throughput Medium-Throughput Assays (e.g., Metabolic Stability, Plasma Protein Binding) High_Throughput->Medium_Throughput Low_Throughput Low-Throughput Assays (e.g., Caco-2 Permeability, CYP Inhibition) Medium_Throughput->Low_Throughput In_Vivo In Vivo PK/PD Studies Low_Throughput->In_Vivo

Caption: A tiered approach to ADME-Tox screening in drug discovery.

These application notes provide a foundational set of protocols and a strategic framework for the initial biological evaluation of this compound and its analogs. By systematically assessing cytotoxicity, exploring potential mechanisms of action, and profiling early ADME-Tox properties, researchers can efficiently identify promising lead compounds for further development. The presented workflows, data tables, and diagrams serve as a guide to structure the experimental plan and interpret the resulting data in a drug discovery context.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (4-Thien-2-yltetrahydropyran-4-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (4-Thien-2-yltetrahydropyran-4-yl)methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity After Column Chromatography Inappropriate solvent system leading to poor separation.Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for polar compounds like the target molecule is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). Gradually increase the polarity. For very polar impurities, consider adding a small percentage of methanol or using a solvent system containing ammonia (e.g., 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane).[1]
Compound streaking on the silica gel column.The compound may be too polar for the chosen solvent system, or it might be interacting strongly with the acidic silica gel. Try a more polar solvent system or switch to a different stationary phase like alumina or deactivated silica gel.[1] Dry-loading the sample onto the column can also help improve band sharpness.[2]
Co-elution of impurities.The impurity may have a similar polarity to the product. Consider using a different chromatographic technique, such as reversed-phase chromatography, or a different stationary phase. Recrystallization after column chromatography may be necessary to remove the persistent impurity.
Product Decomposition on Silica Gel The compound is sensitive to the acidic nature of silica gel.Perform a stability test on a small scale using TLC. If decomposition is observed, use a deactivated stationary phase (e.g., silica gel treated with triethylamine) or an alternative like alumina or Florisil.[1]
Difficulty in Removing Grignard Reaction By-products Biphenyl is a common impurity from the coupling of the Grignard reagent, and it can be difficult to separate from the desired product.Biphenyl is non-polar and can often be removed by recrystallization from a non-polar solvent like hexane or petroleum ether, in which the desired alcohol product is less soluble.[3] Column chromatography with a carefully selected solvent system can also be effective.
Oily Product Instead of Solid After Purification Presence of residual solvents or impurities that prevent crystallization.Ensure all solvent is removed under high vacuum. If the product is still an oil, try co-evaporation with a solvent in which the product is soluble but the impurities are not, or attempt recrystallization from a different solvent system. Seeding with a small crystal of pure product, if available, can induce crystallization.
Low Yield After Recrystallization The compound is too soluble in the chosen recrystallization solvent, even at low temperatures.Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[4][5] A solvent pair system (one solvent in which the compound is soluble and another in which it is sparingly soluble) can be effective.[6] Common pairs include ethanol/water and toluene/hexane.[6]
Premature crystallization during hot filtration.Use a minimum amount of hot solvent to dissolve the compound and pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: Based on common synthetic routes, such as a Grignard reaction, potential impurities include:

  • Unreacted starting materials: Thiophene, bromothiophene, and the tetrahydropyran electrophile (e.g., tetrahydropyran-4-one).

  • Grignard-related by-products: Biphenyl (from the coupling of the Grignard reagent) is a common impurity.[3][8]

  • Side-reaction products: Products from the reaction of the Grignard reagent with any moisture or carbon dioxide.

  • Solvents: Residual solvents from the reaction and extraction steps, such as diethyl ether or tetrahydrofuran (THF).

Q2: How can I monitor the purification process effectively?

A2: Thin Layer Chromatography (TLC) is an essential tool for monitoring the purification.[9][10][11] It helps in:

  • Optimizing the solvent system for column chromatography: Aim for an Rf value of 0.2-0.4 for the target compound for good separation.[1]

  • Identifying fractions containing the pure product during column chromatography.

  • Assessing the purity of the final product.

Q3: What is a suitable solvent system for the column chromatography of this compound?

A3: A good starting point is a gradient of ethyl acetate in hexane or heptane. Given the polar nature of the alcohol and the heterocyclic rings, you may need to increase the polarity. For instance, you could start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate. If the compound is still not eluting, a small amount of methanol (1-5%) can be added to the mobile phase.

Q4: What are the best practices for recrystallizing this compound?

A4: The key is to find a suitable solvent or solvent system.[4][5][12]

  • Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[7]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane or Heptane

  • Ethyl acetate

  • TLC plates (silica gel 60 F254)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is 20-30% ethyl acetate in hexane. The target compound should have an Rf value of approximately 0.3.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar solvent mixture.

  • Sample Loading: Dissolve the crude product in a minimum amount of the chromatography solvent or a slightly more polar solvent. Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.[2]

  • Elution: Begin elution with the least polar solvent mixture determined from the TLC analysis. Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluting solvent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Pooling and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol provides a general method for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, toluene, or a mixture such as ethanol/water or toluene/hexane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the potential solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot and form crystals upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Optional TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->TLC_Analysis Recrystallization->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue? Low_Purity Low Purity? Start->Low_Purity Decomposition Decomposition? Low_Purity->Decomposition No Optimize_TLC Optimize TLC Solvent System Low_Purity->Optimize_TLC Yes Oily_Product Oily Product? Decomposition->Oily_Product No Change_Stationary_Phase Change Stationary Phase (Alumina, Deactivated Silica) Decomposition->Change_Stationary_Phase Yes Recrystallize Recrystallize Oily_Product->Recrystallize Still Oily Check_Solvent_Removal Check Solvent Removal Oily_Product->Check_Solvent_Removal Yes Optimize_TLC->Recrystallize Check_Solvent_Removal->Recrystallize

References

Troubleshooting common issues in (4-Thien-2-yltetrahydropyran-4-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (4-Thien-2-yltetrahydropyran-4-yl)methanol. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct synthetic route is the Grignard reaction between a 2-thienyl Grignard reagent (e.g., 2-thienylmagnesium bromide) and tetrahydropyran-4-one. This is a nucleophilic addition reaction where the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.

Q2: What are the key starting materials and reagents?

The primary starting materials are a 2-halothiophene (typically 2-bromothiophene or 2-chlorothiophene) to form the Grignard reagent, magnesium turnings, and tetrahydropyran-4-one. Anhydrous ether, most commonly tetrahydrofuran (THF), is used as the solvent.

Q3: What are the critical reaction conditions to ensure a successful synthesis?

The success of this synthesis, like most Grignard reactions, is highly dependent on maintaining anhydrous (water-free) and inert conditions. Trace amounts of water will quench the Grignard reagent, significantly reducing the yield. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I purify the final product?

Purification is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is commonly used to elute the product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction resulted in a very low yield or no desired product. What are the likely causes?

A: Low or no yield in a Grignard reaction is a common issue and can stem from several factors. The most probable causes are related to the Grignard reagent formation and the reaction conditions.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Inactive Magnesium Turnings The surface of magnesium turnings can oxidize, preventing the reaction. Activate the magnesium by grinding without solvent, stirring vigorously under an inert atmosphere, or using a small crystal of iodine or 1,2-dibromoethane to initiate the reaction.[1]
Wet Glassware or Solvent Any moisture will react with and deactivate the Grignard reagent. Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere. Use anhydrous solvents.[1][2]
Impure Starting Materials Impurities in the 2-halothiophene or tetrahydropyran-4-one can interfere with the reaction. Purify the starting materials by distillation or other appropriate methods if their purity is questionable.
Inefficient Grignard Formation The Grignard reagent may not have formed in sufficient quantity. Confirm its formation by titration before adding the ketone. The reaction to form the Grignard reagent can be initiated by gentle heating.[2]
Low Reaction Temperature While the addition of the Grignard reagent to the ketone is often done at low temperatures to control the reaction rate, the formation of the Grignard reagent itself may require gentle heating or refluxing to proceed at a reasonable rate.[3]
Side Reactions The highly basic Grignard reagent can participate in side reactions. See the "Side Product Formation" section for more details.
Issue 2: Formation of Significant Side Products

Q: I have isolated my product, but I see significant impurities. What are these side products and how can I minimize them?

A: The primary side product in this reaction is often the unreacted starting material. Other byproducts can arise from the reactivity of the Grignard reagent.

Common Side Products and Mitigation Strategies:

Side Product Formation Mechanism Prevention/Minimization
Bithiophene Wurtz-type coupling of the Grignard reagent with unreacted 2-halothiophene.Add the 2-halothiophene slowly to the magnesium turnings to maintain a low concentration of the halide.
Unreacted Tetrahydropyran-4-one Incomplete reaction due to insufficient Grignard reagent or short reaction time.Ensure an excess of the Grignard reagent is used (typically 1.1 to 1.5 equivalents). Allow for sufficient reaction time, monitoring by TLC.
Product of Enolization The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to an enolate that does not react further to form the desired product.Perform the addition of the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on standard Grignard reactions with ketones.

Materials:

  • 2-Bromothiophene

  • Magnesium turnings

  • Tetrahydropyran-4-one

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Add a solution of 2-bromothiophene (1.0 eq) in anhydrous THF dropwise from the dropping funnel. The reaction should initiate spontaneously, evidenced by gentle refluxing. If the reaction does not start, a small crystal of iodine can be added.

    • After the initial exothermic reaction subsides, the mixture can be gently heated to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Tetrahydropyran-4-one:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of tetrahydropyran-4-one (1.0 eq) in anhydrous THF dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the ketone.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data Summary (Expected)
Parameter Value Reference
Yield 60-80%General expectation for similar Grignard reactions.
Reaction Time 3-6 hoursVaries based on scale and temperature.
Molar Ratio (Grignard:Ketone) 1.2 : 1A slight excess of the Grignard reagent is recommended.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_grignard Check Grignard Reagent Formation start->check_grignard check_conditions Review Reaction Conditions start->check_conditions check_purity Verify Starting Material Purity start->check_purity no_grignard Grignard Reagent Not Formed check_grignard->no_grignard poor_conditions Sub-optimal Conditions check_conditions->poor_conditions impure_materials Impure Materials check_purity->impure_materials activate_mg Activate Mg Turnings no_grignard->activate_mg Inactive Mg dry_reagents Use Anhydrous Solvents/Glassware no_grignard->dry_reagents Moisture Present poor_conditions->dry_reagents Moisture Present optimize_temp Optimize Reaction Temperature poor_conditions->optimize_temp Temperature too low/high purify_sm Purify Starting Materials impure_materials->purify_sm success Improved Yield activate_mg->success dry_reagents->success optimize_temp->success purify_sm->success

Caption: Troubleshooting workflow for low product yield.

Experimental Workflow for Synthesis

synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Dry Glassware grignard_formation Form Grignard Reagent (2-Bromothiophene + Mg in THF) prep_glassware->grignard_formation prep_reagents Prepare Anhydrous Reagents prep_reagents->grignard_formation addition Add Tetrahydropyran-4-one grignard_formation->addition stir Stir at Room Temperature addition->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis.

References

Identification and characterization of byproducts in (4-Thien-2-yltetrahydropyran-4-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving the synthesis of (4-Thien-2-yltetrahydropyran-4-yl)methanol.

Troubleshooting Guide: Identification and Mitigation of Byproducts

The primary synthesis route to this compound typically involves the Grignard reaction between a 2-thienyl Grignard reagent and tetrahydropyran-4-one. Byproducts can arise from side reactions, incomplete reactions, or the inherent reactivity of the reagents. This guide will help you identify and address these common issues.

Table 1: Common Byproducts and Troubleshooting

Potential Byproduct Chemical Structure Likely Cause Recommended Action
2,2'-Bithiophene Thienyl-ThienylCoupling of the Grignard reagent with unreacted 2-halothiophene. This is a common side product in Grignard reactions.[1][2]- Ensure slow addition of the halide to the magnesium turnings during Grignard reagent formation. - Use a slight excess of magnesium. - Maintain a moderate reaction temperature to minimize coupling.
Unreacted Tetrahydropyran-4-one O(CH₂CH₂)₂C=O- Incomplete reaction. - Insufficient Grignard reagent. - Poor quality or moisture-contaminated Grignard reagent.- Titrate the Grignard reagent before use to determine its exact concentration. - Ensure anhydrous (dry) reaction conditions, as Grignard reagents react with water.[1][3] - Increase the reaction time or temperature moderately.
Unreacted 2-Halothiophene Thienyl-X (X = Br, Cl)Incomplete formation of the Grignard reagent.- Activate the magnesium turnings (e.g., with iodine or 1,2-dibromoethane) before adding the halide.[4] - Ensure the ether solvent is completely anhydrous.
Magnesium Halide Salts MgX₂ (X = Br, Cl)Stoichiometric byproduct of the Grignard reaction.These are inorganic salts and are typically removed during the aqueous workup step of the reaction. Ensure proper phase separation.
Degradation Products VariousThe thiophene ring can be sensitive to strong acids or oxidizing conditions, although this is less common under typical Grignard conditions.- Use a mild acidic workup (e.g., saturated aqueous ammonium chloride solution). - Avoid exposure of the final product to strong oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely reasons?

A1: Low yields in this Grignard reaction are often due to:

  • Moisture: Grignard reagents are highly reactive with water. Ensure all glassware is oven-dried or flame-dried under vacuum and that all solvents and reagents are anhydrous.[3][4]

  • Poor Quality Grignard Reagent: The concentration of your prepared Grignard reagent may be lower than expected. It is highly recommended to titrate the Grignard reagent before use.

  • Magnesium Surface Passivation: The magnesium metal may have an oxide layer that prevents reaction. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane can initiate the reaction.[4]

  • Reaction Temperature: While the reaction is typically run at room temperature or slightly below, very low temperatures can slow the reaction rate, while high temperatures can increase the formation of byproducts like bithiophene.[2]

Q2: I see an unexpected spot on my TLC plate. How can I identify this impurity?

A2: The first step is to compare the retention factor (Rf) of the unknown spot with that of your starting materials (tetrahydropyran-4-one and 2-halothiophene). If it does not match, it is likely a byproduct. To identify the unknown compound, you will need to isolate it and use spectroscopic techniques. The most common analytical methods for this purpose are:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the product from byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compounds are volatile. Mass spectrometry provides information about the molecular weight and fragmentation pattern of the impurity.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of the isolated impurity.[6]

Q3: Can the thiophene ring react under Grignard conditions?

A3: The thiophene ring is generally stable under the basic conditions of a Grignard reaction. The primary reaction will be the nucleophilic attack of the thienyl Grignard reagent on the carbonyl group of tetrahydropyran-4-one. However, it's always good practice to use the mildest possible conditions to avoid any potential side reactions.

Experimental Protocols

Table 2: Key Experimental Methodologies

Experiment Methodology
Grignard Reagent Titration (Example) 1. Accurately weigh a sample of iodine (I₂) into a dry flask under an inert atmosphere. 2. Dissolve the iodine in anhydrous THF or diethyl ether. 3. Slowly add the Grignard reagent solution from a burette until the characteristic brown color of iodine disappears. 4. The reaction is 1:1, so the moles of Grignard reagent added are equal to the initial moles of iodine. Calculate the molarity of the Grignard solution.
Thin Layer Chromatography (TLC) Analysis 1. Prepare a TLC plate (silica gel). 2. Spot the crude reaction mixture, the purified product, and the starting materials. 3. Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). 4. Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate).
Column Chromatography for Purification 1. Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes). 2. Load the concentrated crude product onto the column. 3. Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexanes), starting with a low concentration of the polar solvent. 4. Collect fractions and analyze them by TLC to isolate the desired product from byproducts.
Characterization by NMR and MS 1. NMR: Dissolve a pure sample of the isolated byproduct in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration, and coupling patterns will help determine the structure.[6] 2. MS: Introduce a sample of the byproduct into a mass spectrometer (e.g., via GC-MS or direct infusion). The resulting mass spectrum will show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and fragmentation patterns that can help identify its structure.[5][6]

Visualizations

Reaction_Pathway reagent1 2-Thienyl Magnesium Bromide intermediate Magnesium Alkoxide Intermediate reagent1->intermediate Nucleophilic Addition reagent2 Tetrahydropyran-4-one reagent2->intermediate workup Aqueous Workup (e.g., NH4Cl) intermediate->workup product This compound workup->product byproduct1 2,2'-Bithiophene reagent1_precursor 2-Bromothiophene + Mg reagent1_precursor->reagent1 Grignard Formation reagent1_precursor->byproduct1 Side Reaction (Wurtz Coupling)

Caption: Reaction pathway for the synthesis of this compound and a key side reaction.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Reagent Quality (Anhydrous Solvents, Active Mg) start->check_reagents titrate Titrate Grignard Reagent check_reagents->titrate No check_conditions Review Reaction Conditions (Temperature, Time) check_reagents->check_conditions Yes titrate->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp No analyze_byproducts Analyze Byproducts (TLC, GC-MS, NMR) check_conditions->analyze_byproducts Yes optimize_temp->analyze_byproducts purify Purify by Column Chromatography analyze_byproducts->purify end Pure Product purify->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Analytical_Workflow crude_product Crude Reaction Mixture tlc TLC Analysis crude_product->tlc column Column Chromatography tlc->column isolated_compounds Isolated Product and Byproducts column->isolated_compounds nmr NMR Spectroscopy (¹H, ¹³C) isolated_compounds->nmr ms Mass Spectrometry (GC-MS, LC-MS) isolated_compounds->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation

Caption: Experimental workflow for the identification and characterization of byproducts.

References

Addressing stability and degradation issues of (4-Thien-2-yltetrahydropyran-4-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential stability and degradation issues of (4-Thien-2-yltetrahydropyran-4-yl)methanol. The information is presented in a question-and-answer format to directly address common concerns and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound involve potential degradation under specific environmental conditions. The molecule contains three key functional groups that can influence its stability: a thiophene ring, a tetrahydropyran ring (a cyclic ether), and a tertiary alcohol.

  • Thiophene Ring: While generally stable, the thiophene ring can be susceptible to oxidation at the sulfur atom under strong oxidizing conditions.

  • Tetrahydropyran Ring: As a cyclic ether, the tetrahydropyran ring is relatively stable but can undergo acid-catalyzed cleavage.

  • Tertiary Alcohol: Tertiary alcohols are resistant to oxidation but can be prone to dehydration (elimination of water) in the presence of strong acids, leading to the formation of an alkene.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to prevent potential oxidation.

Storage ConditionRecommendationRationale
Temperature 2-8 °C (Refrigerated)To slow down potential degradation reactions.
Atmosphere Inert Gas (Argon/Nitrogen)To minimize the risk of oxidation.
Light Amber Vial/DarknessTo prevent photolytic degradation.
Container Tightly SealedTo prevent moisture absorption and contamination.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the functional groups present, the following degradation pathways are plausible under stress conditions:

  • Acid-Catalyzed Degradation: In acidic conditions, two primary degradation pathways are possible:

    • Dehydration of the Tertiary Alcohol: The tertiary alcohol can undergo elimination of a water molecule to form a double bond, resulting in an unsaturated product.

    • Cleavage of the Tetrahydropyran Ring: Strong acids can catalyze the opening of the ether linkage in the tetrahydropyran ring.

  • Oxidative Degradation: Strong oxidizing agents could potentially oxidize the sulfur atom in the thiophene ring to a sulfoxide or sulfone.

Below is a diagram illustrating these potential degradation pathways.

Degradation Pathways Initial_Compound This compound Acid_Stress Acidic Conditions Initial_Compound->Acid_Stress Oxidative_Stress Oxidative Conditions Initial_Compound->Oxidative_Stress Dehydration_Product Dehydration Product (Alkene formation) Acid_Stress->Dehydration_Product Ring_Opening_Product Ring-Opening Product (Ether cleavage) Acid_Stress->Ring_Opening_Product Oxidation_Product Oxidation Product (Sulfoxide/Sulfone) Oxidative_Stress->Oxidation_Product

Caption: Potential degradation pathways of this compound.

Troubleshooting Guides

Problem 1: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, GC) after storing my sample.

  • Possible Cause: The compound may be degrading.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommended conditions (cool, dry, dark, inert atmosphere).

    • Analyze a Fresh Sample: If possible, analyze a freshly prepared or newly opened sample to establish a baseline chromatogram.

    • Characterize Impurities: If the unexpected peaks are significant, consider using techniques like mass spectrometry (MS) to identify the mass of the impurities. This can help in determining if they correspond to the expected degradation products (e.g., dehydrated product, oxidized product).

    • Perform a Mini-Stability Study: Expose small aliquots of the compound to different stress conditions (e.g., acidic pH, basic pH, elevated temperature, light, oxidizing agent) for a short period. Analyze the stressed samples by chromatography to see if any of the resulting degradation peaks match the unexpected peaks in your stored sample.

Problem 2: My experimental results are inconsistent, and I suspect the purity of the compound is changing over time.

  • Possible Cause: The compound may be unstable in your experimental solvent or under your experimental conditions.

  • Troubleshooting Steps:

    • Solvent Compatibility: Investigate the compatibility of the compound with your chosen solvent. Protic solvents, especially under acidic conditions, might promote degradation. Consider using aprotic solvents if feasible.

    • pH of the Medium: If your experiment is conducted in an aqueous medium, monitor and control the pH. Avoid strongly acidic conditions if possible.

    • Temperature Effects: Assess if elevated temperatures in your experimental setup could be causing thermal degradation.

    • Time-Course Experiment: Analyze your experimental sample at different time points (e.g., immediately after preparation, after 1 hour, after 4 hours) to monitor for the appearance of degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol (or other suitable organic solvent)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80 °C) for a defined period.

    • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Data Analysis:

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation under each condition.

    • If necessary, use LC-MS to identify the structure of the major degradation products.

Below is a workflow diagram for a forced degradation study.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stock_Solution->Thermal Photo Photolysis Stock_Solution->Photo HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Data Evaluation HPLC_Analysis->Data_Evaluation Structure_Elucidation Structure Elucidation (LC-MS) Data_Evaluation->Structure_Elucidation

Caption: General workflow for a forced degradation study.

Enhancing the purity of (4-Thien-2-yltetrahydropyran-4-yl)methanol for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of (4-Thien-2-yltetrahydropyran-4-yl)methanol for use in sensitive biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the target purity level for this compound for use in biological assays?

For most in vitro biological assays, a purity of ≥98% is highly recommended. For sensitive assays, such as those involving enzymatic kinetics or high-throughput screening, a purity of ≥99.5% may be necessary to avoid misleading results caused by impurities.[1] Impurities can interfere with assay signals, inhibit or activate biological targets non-specifically, or affect the solubility and stability of the compound.[2][3]

Q2: What are the common impurities that can be expected during the synthesis of this compound?

Based on a plausible synthetic route involving the Grignard reaction of 2-lithiothiophene with tetrahydropyran-4-one followed by an aqueous workup, several impurities could be present:

  • Unreacted Starting Materials: Tetrahydropyran-4-one and thiophene.

  • Grignard Byproducts: Bithienyl, formed from the coupling of the Grignard reagent.

  • Solvent and Reagent Residues: Residual tetrahydrofuran (THF), diethyl ether, or quenching agents.

  • Degradation Products: The thiophene ring can be susceptible to oxidation or other degradation pathways under certain conditions.

Q3: How can I assess the purity of my this compound sample?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Mass Spectrometry (MS): To confirm the identity of the main peak and identify the mass of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and detect any residual solvents or structural impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting and quantifying volatile impurities such as residual solvents.

Q4: What is the impact of impurities on biological assay results?

Impurities can have a significant and often unpredictable impact on biological assays:

  • False Positives/Negatives: An impurity might be biologically active, leading to a false positive result, or it could interfere with the detection method, causing a false negative.

  • Altered Potency: A highly potent impurity can make the test compound appear more active than it is (e.g., a lower IC50 value).[1]

  • Assay Interference: Impurities can absorb light or fluoresce in the same range as the assay signal, leading to inaccurate readings.

  • Cell Toxicity: Impurities may be cytotoxic, affecting cell viability and confounding the results of cell-based assays.

  • Reduced Reproducibility: Batch-to-batch variability in impurity profiles can lead to poor reproducibility of experimental results.

Troubleshooting Guide

Issue 1: Low Purity (<95%) after Initial Synthesis and Workup

Possible Causes:

  • Incomplete reaction.

  • Formation of significant byproducts.

  • Inefficient extraction or workup procedure.

Solutions:

  • Optimize Reaction Conditions: Ensure complete consumption of the limiting reagent (e.g., tetrahydropyran-4-one) by monitoring the reaction by TLC or LC-MS. Consider adjusting the stoichiometry of the Grignard reagent.

  • Purification by Column Chromatography: This is the most effective method for removing both polar and non-polar impurities. See the detailed protocol below.

  • Recrystallization: If the compound is a solid, recrystallization from an appropriate solvent system can significantly improve purity.

Issue 2: Broad or Tailing Peaks in HPLC Analysis

Possible Causes:

  • Interaction of the polar alcohol with the silica-based column.

  • Inappropriate mobile phase pH.

  • Column degradation.

Solutions:

  • Modify Mobile Phase: Add a small amount of a modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to improve peak shape.

  • Use a Different Column: Consider a column with a different stationary phase or an end-capped column to minimize silanol interactions.

  • Check Sample Diluent: Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.

Issue 3: Presence of a Persistent, Unidentified Impurity

Possible Causes:

  • An impurity that co-elutes with the product under standard chromatographic conditions.

  • A structurally similar byproduct that is difficult to separate.

Solutions:

  • Vary Chromatographic Conditions:

    • Change the solvent system (e.g., from methanol-based to acetonitrile-based).

    • Alter the pH of the mobile phase.

    • Try a different stationary phase (e.g., a phenyl-hexyl column).

  • Preparative HPLC: For difficult separations, preparative HPLC can provide higher resolution and yield a highly pure product.

  • Characterize the Impurity: Use LC-MS/MS or preparative HPLC followed by NMR to identify the structure of the impurity. This can provide clues about its origin and how to prevent its formation or improve its separation.

Data Presentation

Table 1: Illustrative HPLC Purity Analysis of this compound Batches

Batch IDRetention Time (min)Peak Area (%)Putative Identity
Crude-01
2.13.5Thiophene
4.889.2This compound
6.25.1Bithienyl
8.12.2Unknown
Purified-01A
4.899.7This compound
6.20.3Bithienyl (trace)

Table 2: ¹H NMR Chemical Shifts for Purity Assessment

ProtonExpected Chemical Shift (ppm)Observed in Impure Sample (ppm)Notes
Thienyl-H6.8 - 7.46.8 - 7.5Broader signals in impure sample
-CH₂O-3.6 - 4.03.6 - 4.0
-OH1.5 - 2.5 (variable)1.5 - 2.5
Tetrahydropyran-H1.6 - 2.0, 3.4 - 3.81.6 - 2.0, 3.4 - 3.8
Impurity
Residual THF1.85, 3.751.85, 3.75Present in crude sample

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).

  • Slurry Preparation: To the dissolved sample, add a small amount of silica gel (2-3 times the sample weight) and concentrate under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Dry pack a glass column with silica gel (typically 50-100 times the sample weight). Wet the column with the initial elution solvent (e.g., 100% hexanes).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Start with a non-polar solvent system (e.g., 100% hexanes) to elute non-polar impurities like bithienyl.

    • Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexanes.

    • The target compound, being a polar alcohol, will elute at a higher polarity.

  • Fraction Collection: Collect fractions and monitor by TLC (staining with potassium permanganate can help visualize the alcohol).

  • Analysis and Pooling: Analyze the fractions containing the desired compound by HPLC to confirm purity. Pool the pure fractions and concentrate under reduced pressure to yield the purified product.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm (wavelength for thiophene chromophore)

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in 50:50 Water:Acetonitrile

Visualizations

Purification_Workflow Crude Crude Product (<90% Purity) Column Flash Column Chromatography Crude->Column Dissolve & Load Fractions Collect & Analyze Fractions (TLC/HPLC) Column->Fractions Elute with Gradient Pool Pool Pure Fractions Fractions->Pool Purity >98% Impure Impure Fractions (Re-purify or Discard) Fractions->Impure Purity <98% Final Final Product (>98% Purity) Pool->Final Evaporate Solvent

Caption: General workflow for the purification of this compound.

Assay_Interference cluster_0 Test Sample Compound Target Compound (Active) Assay Biological Assay (e.g., Enzyme Inhibition) Compound->Assay True Activity Impurity Impurity (Potentially Active) Impurity->Assay Off-Target Activity Result Observed Biological Activity Assay->Result Misleading Misleading Result: Inflated Potency Result->Misleading If Impurity is Active

Caption: Logical diagram showing how an active impurity can lead to misleading biological assay results.

References

Technical Support Center: Overcoming Poor Solubility of (4-Thien-2-yltetrahydropyran-4-yl)methanol in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of (4-Thien-2-yltetrahydropyran-4-yl)methanol. The following information offers a structured approach to identifying and implementing effective solubilization strategies.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when encountering poor aqueous solubility with this compound?

A1: When faced with low aqueous solubility, a systematic approach is recommended. The initial steps should involve characterizing the physicochemical properties of this compound. This includes determining its pKa, if ionizable, and its intrinsic solubility. Understanding these properties will guide the selection of the most appropriate solubilization techniques. A logical workflow for this process is outlined below.

cluster_0 Initial Assessment of Poor Solubility Start Poor Aqueous Solubility of this compound Determine_pKa Determine pKa (if ionizable) Start->Determine_pKa Determine_Intrinsic_Solubility Determine Intrinsic Solubility Start->Determine_Intrinsic_Solubility Select_Strategy Select Appropriate Solubilization Strategy Determine_pKa->Select_Strategy Determine_Intrinsic_Solubility->Select_Strategy

Caption: Initial workflow for addressing poor aqueous solubility.

Q2: What are the common strategies for enhancing the aqueous solubility of a poorly soluble compound like this compound?

A2: Several well-established techniques can be employed to improve the aqueous solubility of poorly soluble organic compounds.[1][2][3] The choice of method depends on the compound's properties and the requirements of the intended application.[1] The primary strategies include:

  • pH Adjustment: For ionizable compounds, altering the pH of the aqueous medium can significantly increase solubility by converting the compound into its more soluble salt form.[1][]

  • Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent can enhance the solubility of hydrophobic compounds.[5][6][7]

  • Surfactants: These molecules form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[8][9][10][11][12]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[13][14][15][16]

The decision-making process for selecting a suitable technique is illustrated in the following diagram.

cluster_1 Solubilization Strategy Selection Is_Ionizable Is the compound ionizable? pH_Adjustment pH Adjustment Is_Ionizable->pH_Adjustment Yes Consider_Other Consider Co-solvents, Surfactants, or Cyclodextrins Is_Ionizable->Consider_Other No Co_solvents Co-solvents Surfactants Surfactants Cyclodextrins Cyclodextrins Consider_Other->Co_solvents Consider_Other->Surfactants Consider_Other->Cyclodextrins

Caption: Decision tree for selecting a solubilization strategy.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may arise during your experiments.

pH Adjustment

Q: My compound is a weak acid/base, but pH adjustment is not significantly improving its solubility. What could be the issue?

A:

  • Verify pKa: Ensure the pKa of this compound has been accurately determined. The pH of the solution should be adjusted to at least 2 units above the pKa for a weak acid or 2 units below the pKa for a weak base to ensure complete ionization.[17]

  • Buffer Capacity: The buffer system used must have sufficient capacity to maintain the desired pH upon addition of the compound.[5]

  • Salt Form Solubility: It is possible that the salt form of your compound also has limited solubility. In this case, pH adjustment alone may not be sufficient, and combination approaches should be considered.

  • Common Ion Effect: If the buffer contains an ion common to the salt of your compound, it could suppress solubility.

Co-solvents

Q: I am using a co-solvent, but my compound precipitates upon dilution with an aqueous medium. How can I prevent this?

A:

  • Optimize Co-solvent Concentration: The concentration of the co-solvent is critical. A systematic study to determine the optimal ratio of co-solvent to aqueous medium is necessary to maintain solubility.

  • Screen Different Co-solvents: Not all co-solvents are equally effective for a given compound. Screening a panel of pharmaceutically acceptable co-solvents is recommended.

  • Combination with Surfactants: The addition of a surfactant to the formulation can help to stabilize the compound in the aqueous phase upon dilution of the co-solvent.[]

Surfactants

Q: The addition of a surfactant is not leading to the expected increase in solubility. What should I check?

A:

  • Critical Micelle Concentration (CMC): Ensure that the surfactant concentration is above its CMC, as micelle formation is necessary for solubilizing hydrophobic compounds.[9][12]

  • Surfactant Type: The choice of surfactant is important. The effectiveness of solubilization can be influenced by the surfactant's hydrophilic-lipophilic balance (HLB).[10] Screening non-ionic, anionic, and cationic surfactants may be necessary.

  • Drug-Surfactant Interaction: The specific interactions between this compound and the chosen surfactant can impact solubilization efficiency.

Cyclodextrins

Q: I am observing limited solubility enhancement with cyclodextrins. What factors could be at play?

A:

  • Type of Cyclodextrin: The size of the cyclodextrin cavity must be appropriate to accommodate the guest molecule. Alpha-, beta-, and gamma-cyclodextrins and their derivatives have different cavity sizes.

  • Complex Stoichiometry: The molar ratio of the drug to the cyclodextrin can influence the extent of complexation and, therefore, the solubility enhancement.

  • Method of Complexation: The method used to prepare the inclusion complex (e.g., kneading, co-precipitation, freeze-drying) can affect the efficiency of complex formation.[18]

Summary of Solubilization Techniques

TechniquePrinciple of OperationAdvantagesDisadvantages
pH Adjustment Increases the ionization of acidic or basic compounds, leading to the formation of more soluble salts.[1][5]Simple, cost-effective, and well-understood.[]Only applicable to ionizable compounds; risk of precipitation upon pH change.
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for non-polar solutes.[1][][5]High solubilization capacity for many compounds.[5]Potential for precipitation upon dilution; toxicity concerns with some organic solvents.[5]
Surfactants Form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[8][9][11]Effective for a wide range of hydrophobic compounds.[11]Potential for toxicity at high concentrations; can interfere with downstream assays.[8]
Cyclodextrins Form inclusion complexes by encapsulating the poorly soluble molecule within their hydrophobic cavity.[13][14][16]Can improve stability as well as solubility; generally have a good safety profile.[13][16]Limited by the size of the cyclodextrin cavity; can be more expensive than other methods.[8]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[17]

cluster_2 Shake-Flask Solubility Protocol Step1 1. Add excess amount of This compound to aqueous buffer of desired pH. Step2 2. Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. Step1->Step2 Step3 3. Separate the undissolved solid by centrifugation or filtration. Step2->Step3 Step4 4. Quantify the concentration of the dissolved compound in the supernatant/ filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS). Step3->Step4

Caption: Experimental workflow for the shake-flask solubility assay.

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Seal the vials and place them on a shaker in a temperature-controlled environment. Agitate for 24 to 48 hours to ensure equilibrium is reached.

  • After incubation, separate the undissolved solid from the solution. This can be done by centrifuging the sample at high speed and carefully collecting the supernatant, or by filtering the suspension through a low-binding filter (e.g., 0.22 µm PVDF).

  • Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method.

Protocol 2: Screening of Solubilizing Agents

This protocol provides a general workflow for screening different solubilizing agents to identify the most effective one for this compound.

cluster_3 Screening Protocol for Solubilizing Agents Start Prepare stock solutions of This compound in a suitable organic solvent (e.g., DMSO). Step1 Prepare a series of aqueous solutions containing different solubilizing agents (co-solvents, surfactants, cyclodextrins) at various concentrations. Start->Step1 Step2 Add a small aliquot of the compound's stock solution to each solubilizing solution. Step1->Step2 Step3 Equilibrate the samples with agitation for a defined period. Step2->Step3 Step4 Visually inspect for precipitation and quantify the concentration of the dissolved compound. Step3->Step4

Caption: General workflow for screening solubilizing agents.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Aqueous buffers

  • A panel of solubilizing agents (e.g., ethanol, propylene glycol, polysorbate 80, hydroxypropyl-β-cyclodextrin)

  • Multi-well plates or vials

  • Plate shaker

  • Plate reader or other analytical instrument for quantification

Procedure:

  • Prepare a series of aqueous solutions containing different concentrations of each solubilizing agent to be tested.

  • Add a small, fixed volume of the this compound stock solution to each well or vial containing the solubilizing solutions. The final concentration of the organic solvent from the stock solution should be kept low (typically <1-2%) to minimize its effect on solubility.

  • Seal the plate or vials and incubate with shaking for a predetermined period (e.g., 2-24 hours) at a constant temperature.

  • After incubation, visually inspect each sample for any signs of precipitation.

  • Quantify the amount of dissolved compound in the clear supernatant of each sample using a suitable high-throughput method, such as UV-Vis spectroscopy in a plate reader, if the compound has a chromophore. For more accurate results, HPLC-based methods can be used.

  • Compare the solubility in each formulation to identify the most effective solubilizing agent and its optimal concentration.

References

Validation & Comparative

Confirming the Structure of (4-Thien-2-yltetrahydropyran-4-yl)methanol: A 2D NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural elucidation of the novel heterocyclic compound, (4-Thien-2-yltetrahydropyran-4-yl)methanol. Detailed experimental protocols and data interpretation strategies are presented to demonstrate the power of 2D NMR in unambiguously confirming complex molecular architectures.

Structural Elucidation Using 2D NMR

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed insights into the connectivity of atoms within a molecule. By spreading the NMR signals into two dimensions, it resolves spectral overlap and reveals through-bond and through-space correlations, which are crucial for assembling a molecular structure. The primary 2D NMR experiments for the structural confirmation of this compound are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Predicted ¹H and ¹³C NMR Chemical Shift Ranges

The expected chemical shift ranges for the protons and carbons in this compound are summarized in the table below. These ranges are based on the known chemical shifts of tetrahydropyran and thiophene derivatives, taking into account the expected electronic effects of the substituents.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Thiophene H3', H4', H5' 6.8 - 7.5120 - 130Aromatic protons, specific shifts depend on coupling.
Tetrahydropyran H2, H6 (axial & equatorial) 3.0 - 4.065 - 75Protons adjacent to the ring oxygen.
Tetrahydropyran H3, H5 (axial & equatorial) 1.5 - 2.030 - 40Methylene protons on the tetrahydropyran ring.
CH₂OH 3.5 - 4.060 - 70Methylene protons of the hydroxymethyl group.
OH Variable-Dependent on solvent and concentration.
Thiophene C2' 140 - 150Quaternary carbon attached to the tetrahydropyran ring.
Thiophene C3', C4', C5' 120 - 130Protonated aromatic carbons.
Tetrahydropyran C4 40 - 50Quaternary carbon bearing the thiophene and methanol groups.
Tetrahydropyran C2, C6 65 - 75Carbons adjacent to the ring oxygen.
Tetrahydropyran C3, C5 30 - 40Methylene carbons on the tetrahydropyran ring.
CH₂OH 60 - 70Carbon of the hydroxymethyl group.

Experimental Protocols for 2D NMR

A generalized protocol for acquiring 2D NMR spectra is outlined below. Instrument-specific parameters will need to be optimized.[1][2]

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

2. 1D NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum to check for sample purity and to determine the spectral width for the 2D experiments.

  • Acquire a ¹³C NMR spectrum to determine the carbon spectral width.

3. 2D NMR Acquisition:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[1]

    • Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals.

    • Acquire the data with an appropriate number of scans and increments to achieve good resolution and signal-to-noise.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations).[1][3]

    • Set the F2 (proton) and F1 (carbon) spectral widths based on the 1D spectra.

    • Use a standard pulse program for HSQC.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds).[1][3]

    • Set the F2 (proton) and F1 (carbon) spectral widths.

    • Optimize the long-range coupling delay (e.g., for a ⁸JCH of 8 Hz).

4. Data Processing and Analysis:

  • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phasing, and baseline correction.

  • Analyze the cross-peaks in each spectrum to establish the molecular connectivity.

Data Interpretation and Structure Confirmation

The following diagrams illustrate the logical workflow for data analysis and the key expected correlations for this compound.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Analysis H1 ¹H NMR: - Identify proton signals - Integration - Multiplicity COSY COSY: - Establish H-H spin systems (e.g., thiophene protons, tetrahydropyran protons) H1->COSY C13 ¹³C NMR: - Identify carbon signals - DEPT for C, CH, CH₂, CH₃ HSQC HSQC: - Correlate each proton to its directly attached carbon C13->HSQC HMBC HMBC: - Connect fragments via long-range H-C correlations COSY->HMBC HSQC->HMBC Structure Final Structure Confirmation HMBC->Structure

Caption: Workflow for 2D NMR-based structure elucidation.

G cluster_0 Key HMBC Correlations Thiophene_H Thiophene Protons Tetrahydropyran_C4 Tetrahydropyran C4 Thiophene_H->Tetrahydropyran_C4 (2J, 3J) CH2OH_H CH₂OH Protons CH2OH_H->Tetrahydropyran_C4 (2J) Tetrahydropyran_C3_C5 Tetrahydropyran C3/C5 CH2OH_H->Tetrahydropyran_C3_C5 (3J) Thiophene_C2 Thiophene C2' Tetrahydropyran_H2_H6 Tetrahydropyran H2/H6 Tetrahydropyran_H2_H6->Tetrahydropyran_C4 (3J) Tetrahydropyran_O Tetrahydropyran Oxygen (implied)

Caption: Expected key HMBC correlations for structure confirmation.

By systematically analyzing the COSY, HSQC, and HMBC spectra, the complete bonding network of this compound can be pieced together. For instance, COSY will reveal the coupling between adjacent protons on the tetrahydropyran and thiophene rings. HSQC will then link these protons to their respective carbon atoms. Finally, crucial HMBC correlations, such as from the thiophene protons to the quaternary C4 of the tetrahydropyran ring, and from the CH₂OH protons to the same C4, will unambiguously connect all the molecular fragments.

Comparison with Alternative Methods

While 2D NMR is a premier technique for structural elucidation in solution, other methods can provide complementary or, in some cases, definitive structural information.

Technique Advantages Disadvantages Applicability to Target Molecule
2D NMR Spectroscopy - Provides detailed atom connectivity in solution.[4] - Non-destructive. - Can study dynamic processes.- Requires a relatively large amount of pure sample. - Can be time-consuming to acquire and analyze data.Excellent: Provides a complete picture of the molecular structure in its natural (solution) state.
X-ray Crystallography - Provides the absolute, unambiguous 3D structure in the solid state.[5][6][7] - Highly precise bond lengths and angles.- Requires a suitable single crystal, which can be difficult or impossible to grow.[5] - The solid-state conformation may differ from the solution-state conformation.Excellent (if a crystal can be obtained): Would provide the definitive solid-state structure, complementing the solution-state information from NMR.
Mass Spectrometry (MS) - Provides the accurate molecular weight and elemental composition (HRMS). - Fragmentation patterns can give clues about the structure.- Does not provide direct information about atom connectivity. - Isomer differentiation can be challenging.Essential (in conjunction with other techniques): Confirms the molecular formula, a critical piece of information for any structure elucidation.
Infrared (IR) Spectroscopy - Identifies the presence of specific functional groups (e.g., O-H, C-O). - Quick and requires a small amount of sample.- Provides limited information about the overall molecular skeleton. - Can be ambiguous for complex molecules.Useful: Confirms the presence of the hydroxyl (-OH) group and the ether linkage in the tetrahydropyran ring.

Conclusion

For the unambiguous confirmation of the structure of this compound in solution, 2D NMR spectroscopy stands out as the most powerful and comprehensive technique. The combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals and establishes the precise connectivity of the molecular framework. While techniques like mass spectrometry and IR spectroscopy provide essential complementary data, and X-ray crystallography can offer a definitive solid-state structure, 2D NMR provides the most detailed structural information under conditions that are often more relevant to the compound's intended application.

References

A Comparative Analysis of (4-Thien-2-yltetrahydropyran-4-yl)methanol Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with improved efficacy and pharmacokinetic profiles is perpetual. Among the myriad of heterocyclic structures, the tetrahydropyran (THP) and thiophene moieties have emerged as privileged scaffolds in the design of new therapeutic agents. This guide provides a comparative analysis of compounds structurally related to (4-Thien-2-yltetrahydropyran-4-yl)methanol, focusing on their biological activities and the underlying structure-activity relationships (SAR). While specific experimental data for this compound is not publicly available, this analysis of analogous compounds offers valuable insights for researchers engaged in the design and development of novel therapeutics.

The Significance of Tetrahydropyran and Thiophene Moieties

The tetrahydropyran ring is a versatile scaffold in drug design, often employed as a bioisosteric replacement for a cyclohexane ring to enhance aqueous solubility and modulate metabolic stability. The oxygen atom within the THP ring can act as a hydrogen bond acceptor, potentially improving target engagement.[1][2]

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is another cornerstone in medicinal chemistry. It is frequently utilized as a bioisostere for the phenyl group, offering a similar spatial arrangement while altering electronic properties and metabolic fate.[3][4] The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, contributing to the binding affinity of the molecule to its biological target.[5]

Comparative Biological Activities of Structurally Related Compounds

While direct biological data for this compound is scarce, the following tables summarize the activities of structurally related compounds, highlighting the therapeutic potential of the tetrahydropyran and thiophene scaffolds in different disease areas.

Anticancer and Antiproliferative Activity

The combination of heterocyclic rings, including thiophene and pyran derivatives, has been a fruitful area for the discovery of novel anticancer agents.

Compound IDStructureCancer Cell LineActivity (IC50/GI50)Reference
Compound 7b Tetrahydrobenzo[b]thienopyrrole derivativeMolt4/C8 (Leukemia)< 0.1 µM[6]
Compound 14b Tetrahydrobenzo[b]thienopyrrole derivativeMolt4/C8 (Leukemia)< 0.1 µM[6]
Compound 8 (Z)-indol-2-yl-cyanocombretastatin analogueNCI-60 Panel< 10 nM (74% of cell lines)[7]
Compound 12 (Z)-benzo[b]furan-2-yl-cyanocombretastatin analogueNCI-60 Panel< 10 nM (70% of cell lines)[7]
Compound 22o Five-membered sulfur-containing heterocyclic nucleosideHeLa (Cervical Cancer)2.80 µM[8]

Note: The structures for compounds 7b and 14b are complex and described in the referenced publication.

Antimicrobial Activity

Thiophene-based heterocycles have demonstrated significant potential as antimicrobial agents. The following table showcases the activity of some thiophene derivatives against various microbial strains.

Compound IDStructureMicrobial StrainActivity (MIC)Reference
Compound 9 Pyrazole derivative with thiophene moietyAspergillus fumigatusMore potent than Amphotericin B[1]
Compound 12 Pyridine derivative with thiophene moietyAspergillus fumigatus, Syncephalastrum racemosumMore potent than Amphotericin B[1]
Compound 19 [1][3][4]triazolo[1,5-α]pyrimidine derivative with thiophene moietyAspergillus fumigatusMore potent than Amphotericin B[1]
CPD20 1,3-bis(aryloxy)propan-2-amine derivativeS. pyogenes, S. aureus2.5 µg/ml[9]
CPD22 1,3-bis(aryloxy)propan-2-amine derivativeS. pyogenes2.5 µg/ml[9]

Note: The structures for compounds 9, 12, and 19 are detailed in the referenced publication.

Structure-Activity Relationship (SAR) Insights

The biological activity of these heterocyclic compounds is intricately linked to their structural features. Key SAR insights from the literature include:

  • Substitution Pattern: The position and nature of substituents on both the tetrahydropyran and thiophene rings play a critical role in determining biological activity and selectivity.

  • Bioisosteric Replacement: The substitution of a phenyl ring with a thiophene ring can lead to improved pharmacokinetic properties and enhanced biological activity.[5]

  • Conformational Rigidity: The incorporation of cyclic structures like tetrahydropyran can restrict the conformational flexibility of a molecule, leading to a more favorable interaction with the target protein.[10]

The following diagram illustrates a generalized workflow for the screening of novel synthetic compounds, a crucial process in establishing SAR.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization synthesis Synthesis of Novel Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization primary_screening Primary Screening (e.g., Single Concentration Assay) characterization->primary_screening dose_response Dose-Response Assay (IC50/EC50 Determination) primary_screening->dose_response selectivity Selectivity Assays (e.g., against normal cell lines) dose_response->selectivity sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity->sar_analysis adme_profiling ADME/Tox Profiling (In silico and In vitro) sar_analysis->adme_profiling in_vivo In Vivo Efficacy Studies adme_profiling->in_vivo

General workflow for the discovery and optimization of novel bioactive compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the generation of reliable data for comparative analysis. Below are representative protocols for key assays mentioned in this guide.

In Vitro Anticancer Activity Screening (NCI-60 Cell Line Panel)

This protocol is a generalized procedure based on the methodology used by the National Cancer Institute (NCI) for their 60-cell line screening.[7]

1. Cell Culture and Plating:

  • A panel of 60 human tumor cell lines is maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Cells are inoculated into 96-well microtiter plates at plating densities ranging from 5,000 to 40,000 cells/well, depending on the growth characteristics of each cell line.

  • Plates are incubated for 24 hours at 37°C, 5% CO2, and 100% relative humidity prior to the addition of experimental compounds.

2. Compound Addition:

  • Test compounds are solubilized in dimethyl sulfoxide (DMSO).

  • For single-concentration screening, compounds are added to the wells at a final concentration of 10⁻⁵ M.

  • For five-dose screening, serial dilutions are prepared to cover a range of concentrations.

3. Incubation and Staining:

  • Plates are incubated for an additional 48 hours.

  • For adherent cells, the assay is terminated by the addition of trichloroacetic acid (TCA). Cells are fixed for 60 minutes at 4°C.

  • For suspension cells, the assay is terminated by the addition of sulforhodamine B (SRB) solution.

  • After washing, unbound dye is removed, and the protein-bound dye is solubilized with 10 mM trizma base.

4. Data Analysis:

  • Absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • The percentage growth is calculated at each of the drug concentrations levels.

  • For five-dose screening, dose-response curves are generated to determine the GI50 (concentration resulting in 50% growth inhibition).

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.[9]

1. Preparation of Inoculum:

  • Bacterial strains are cultured on appropriate agar plates.

  • A suspension of the bacteria is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The bacterial suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compounds are prepared in MHB in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • An equal volume of the standardized bacterial inoculum is added to each well containing the compound dilutions.

  • The final volume in each well is typically 100 or 200 µL.

  • The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

The following diagram illustrates the logical flow of a typical hit-to-lead process in drug discovery, emphasizing the iterative nature of SAR-driven optimization.

G start High-Throughput Screening (HTS) hits Primary Hits start->hits hit_validation Hit Validation (Confirmation & Triage) hits->hit_validation leads Validated Leads hit_validation->leads sar_exploration SAR Exploration (Analog Synthesis) leads->sar_exploration potency_selectivity Potency & Selectivity Optimization sar_exploration->potency_selectivity adme_tox ADME/Tox Assessment potency_selectivity->adme_tox lead_candidate Lead Candidate potency_selectivity->lead_candidate adme_tox->sar_exploration

Iterative cycle of hit-to-lead optimization in drug discovery.

Conclusion

While a direct comparative analysis of this compound is limited by the absence of publicly available data, the examination of structurally related compounds provides a strong rationale for the continued exploration of tetrahydropyran and thiophene scaffolds in drug discovery. The presented data and protocols offer a valuable resource for researchers, guiding the design of new molecules with potentially enhanced therapeutic properties. Future studies focused on the synthesis and biological evaluation of this compound and its close analogs are warranted to fully elucidate the potential of this chemical space.

References

Lack of Publicly Available Data on Structure-Activity Relationships of (4-Thien-2-yltetrahydropyran-4-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases has revealed no specific structure-activity relationship (SAR) studies for analogs of (4-Thien-2-yltetrahydropyran-4-yl)methanol. While the parent compound is noted in chemical supplier databases, there is a conspicuous absence of published research detailing the synthesis and biological evaluation of its derivatives for any specific therapeutic target.

Our investigation sought to identify quantitative data on the biological activity of these analogs, including their potency and selectivity, alongside the experimental protocols used for their assessment. The goal was to construct a comparative guide for researchers and drug development professionals. However, the lack of primary research articles focused on this specific chemical scaffold makes it impossible to generate the requested data tables, experimental methodologies, and visualizations of SAR trends.

The field of medicinal chemistry extensively utilizes the tetrahydropyran motif, and numerous SAR studies have been published for other classes of tetrahydropyran-containing compounds. These studies have explored their potential as various therapeutic agents, including but not limited to, inhibitors of enzymes such as cyclooxygenases (COX-1/-2) and dipeptidyl peptidase IV (DPP-4), as well as antiviral agents targeting HIV protease.

For researchers interested in the broader potential of the tetrahydropyran scaffold, a wealth of information is available. However, for the specific class of this compound analogs, the scientific community has not yet published data that would allow for a meaningful comparison and analysis of their structure-activity relationships.

Therefore, at present, a comparison guide on the structure-activity relationship of this compound analogs cannot be provided due to the absence of the necessary foundational research in the public domain. Researchers venturing into this area would be exploring novel chemical space.

Comparative Efficacy of (4-Thien-2-yltetrahydropyran-4-yl)methanol: An Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of published data on the in vitro and in vivo efficacy of the compound (4-Thien-2-yltetrahydropyran-4-yl)methanol. While this chemical is available from various suppliers for research purposes, there are no peer-reviewed studies detailing its biological activity, mechanism of action, or comparative performance against other therapeutic agents. Consequently, a direct comparison of its efficacy in laboratory versus living organism models cannot be constructed at this time.

The current body of scientific research does include studies on structurally related compounds containing tetrahydropyran or thiophene moieties, which have been investigated for a range of biological activities, including antimicrobial and anticancer effects. However, the unique combination of the thienyl group attached to the tetrahydropyran methanol core of the specified compound means that data from these related molecules cannot be reliably extrapolated to predict its specific efficacy.

For researchers and drug development professionals interested in the potential of this compound, the lack of existing data necessitates foundational research to establish its biological profile. This would involve initial in vitro screening to determine its activity spectrum, followed by more detailed mechanistic studies and subsequent in vivo testing in relevant disease models.

Future Research Directions:

To build a comprehensive understanding of this compound's potential, the following experimental workflow is proposed:

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Compound Acquisition This compound B Initial Screening (e.g., cell viability, enzyme inhibition) A->B C Dose-Response Studies (IC50/EC50 determination) B->C D Mechanism of Action Studies (e.g., target identification, pathway analysis) C->D E Comparative Analysis (vs. standard-of-care compounds) D->E F Animal Model Selection (based on in vitro findings) E->F Promising In Vitro Results G Pharmacokinetic Studies (ADME) F->G H Efficacy Studies (in relevant disease models) G->H I Toxicology Studies (safety assessment) H->I J Comparative Efficacy (vs. vehicle control and/or positive control) I->J

Caption: Proposed workflow for evaluating the efficacy of a novel compound.

This structured approach would be essential to generate the necessary data to populate a comparative guide on the in vitro and in vivo efficacy of this compound. Until such studies are conducted and published, any discussion of its therapeutic potential remains speculative.

Head-to-Head Comparison: (4-Thien-2-yltetrahydropyran-4-yl)methanol Potentially Explored as a Novel ENPP1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, there is no publicly available scientific literature detailing the inhibitory activity of (4-Thien-2-yltetrahydropyran-4-yl)methanol against any biological target. This guide presents a hypothetical head-to-head comparison of this compound against known inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key enzyme in cancer immunotherapy. The data for this compound presented herein is purely illustrative to provide a framework for evaluation should this compound be investigated for ENPP1 inhibition.

ENPP1 has been identified as a critical negative regulator of the cGAS-STING pathway, which is essential for anti-tumor immunity.[1][2][3] By hydrolyzing the STING agonist 2'3'-cGAMP, ENPP1 dampens the innate immune response against cancer cells.[1][3][4] Therefore, the development of potent and selective ENPP1 inhibitors is a promising strategy in cancer immunotherapy.[1][2][5] This guide provides a comparative overview of our hypothetical compound, this compound, and other known ENPP1 inhibitors.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory potency (IC50) of this compound (hypothetical data) against a selection of known ENPP1 inhibitors. Lower IC50 values indicate higher potency.

CompoundTargetIC50 (nM)Assay TypeReference/Notes
This compoundENPP175Biochemical (FRET)Hypothetical Data
Compound 1 (Thioacetamide derivative)ENPP115000Biochemical[1]
Compound 32 (Phosphonate inhibitor)ENPP1<2 (Ki)Biochemical[2]
SR-8314ENPP179 (Ki)Biochemical[5]
RBS2418ENPP1<100EnzymaticIn clinical trials[6]
TXN10128ENPP1<100EnzymaticIn clinical trials[6]
SR-8541AENPP1<100EnzymaticIn clinical trials[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below is a standard protocol for an in vitro ENPP1 inhibition assay.

ENPP1 Inhibition Assay (FRET-based)

This assay measures the ability of a compound to inhibit the hydrolysis of a fluorogenic ENPP1 substrate.

Materials:

  • Recombinant human ENPP1 enzyme

  • FRET-based ENPP1 substrate (e.g., a doubly labeled cGAMP analog)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • 384-well microplates

  • Plate reader capable of measuring fluorescence resonance energy transfer (FRET)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 50 µL of assay buffer to each well of a 384-well plate.

  • Add 0.5 µL of the diluted test compounds to the respective wells.

  • Add 25 µL of the ENPP1 enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 25 µL of the FRET-based substrate solution (pre-diluted in assay buffer) to each well.

  • Immediately begin kinetic reading on a plate reader, measuring the FRET signal at regular intervals for 30-60 minutes.

  • The rate of substrate hydrolysis is determined from the linear phase of the reaction progress curve.

  • Calculate the percent inhibition for each compound concentration relative to the uninhibited control (DMSO only).

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Visualizing the Mechanism of Action

Understanding the signaling pathway is essential for contextualizing the role of ENPP1 inhibitors.

ENPP1_Inhibition_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_immune_cell Antigen Presenting Cell DNA_damage DNA Damage cGAS cGAS DNA_damage->cGAS cGAMP_synth 2'3'-cGAMP Synthesis cGAS->cGAMP_synth cGAMP_export cGAMP Export cGAMP_synth->cGAMP_export Ext_cGAMP Extracellular 2'3'-cGAMP cGAMP_export->Ext_cGAMP ENPP1 ENPP1 Ext_cGAMP->ENPP1 Hydrolysis STING STING Ext_cGAMP->STING Activation AMP_GMP AMP + GMP ENPP1->AMP_GMP Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->ENPP1 TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Immune_Response Anti-tumor Immune Response IFN->Immune_Response

Caption: Proposed mechanism of ENPP1 inhibition to enhance anti-tumor immunity.

Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for identifying and characterizing novel enzyme inhibitors.

Inhibitor_Screening_Workflow Compound_Library Compound Library (including test compound) Primary_Screen Primary Screen (High-Throughput Assay) Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Identifies 'Hits' Secondary_Assays Secondary Assays (Selectivity, Mechanism of Action) Hit_Confirmation->Secondary_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Assays->Lead_Optimization In_Vivo_Testing In Vivo Efficacy (Animal Models) Lead_Optimization->In_Vivo_Testing

Caption: A generalized workflow for the discovery and development of enzyme inhibitors.

References

Comparative Cross-Reactivity and Selectivity Profiling of (4-Thien-2-yltetrahydropyran-4-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

A Proposed In Silico and In Vitro Strategy for Target Identification and Selectivity Assessment

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a comprehensive understanding of a compound's selectivity and potential for off-target interactions is paramount. This guide provides a proposed framework for the cross-reactivity and selectivity profiling of the novel chemical entity, (4-Thien-2-yltetrahydropyran-4-yl)methanol. Due to the absence of direct experimental data for this specific compound in the public domain, this document outlines a scientifically-grounded, inferential approach based on the analysis of structurally related molecules. This guide is intended to serve as a roadmap for researchers initiating the biological characterization of this and similar chemical scaffolds.

The core structure of this compound, featuring a tetrahydropyran ring linked to a thiophene moiety, is present in various biologically active molecules. Notably, derivatives of tetrahydropyran and thiophene have been reported to interact with monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2] Therefore, it is hypothesized that the primary biological targets for this compound may belong to this family of neurotransmitter transporters.

This guide will compare the hypothetical activity of this compound with known monoamine transporter inhibitors that share some structural similarities. Furthermore, a comprehensive strategy for in vitro screening to confirm its primary target(s) and assess its broader selectivity profile against other relevant target classes is detailed.

Data Presentation: A Comparative Analysis of Monoamine Transporter Inhibitors

To provide a context for the potential activity of this compound, the following table summarizes the reported binding affinities (Ki) or inhibitory concentrations (IC50) of selected monoamine transporter inhibitors. These compounds have been chosen based on their established activity and relevance to the inferred target class.

Table 1: In Vitro Potency of Selected Monoamine Transporter Inhibitors

CompoundPrimary Target(s)DAT Ki (nM)NET Ki (nM)SERT Ki (nM)Reference
This compound Hypothesized: DAT/NET/SERT To be determined To be determined To be determined N/A
GBR 12909DAT1.315280[3]
AtomoxetineNET750577[4]
CitalopramSERT>10,00061001.8[5]
BupropionDAT/NET52019009100[4]
ModafinilDAT3000>10,000>10,000[6]

Note: Ki and IC50 values can vary depending on the specific assay conditions.

Experimental Protocols: A Roadmap for Selectivity Profiling

A tiered approach is recommended to efficiently determine the primary target and broader selectivity profile of this compound.

Primary Screening: Monoamine Transporter Panel

The initial screening should focus on the hypothesized targets: DAT, SERT, and NET. Radioligand binding assays are a standard and robust method for determining a compound's affinity for these transporters.

  • Objective: To determine the binding affinity (Ki) of this compound for human DAT, SERT, and NET.

  • Method: Competitive radioligand binding assays using cell membranes prepared from HEK293 cells stably expressing the respective human transporters.[7]

  • Radioligands:

    • DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55[5]

    • SERT: [³H]Citalopram[5]

    • NET: [³H]Nisoxetine[5]

  • Procedure:

    • Incubate a fixed concentration of the appropriate radioligand with cell membranes in the presence of increasing concentrations of the test compound.

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Secondary Screening: Broad Panel Profiling

Following the initial target assessment, a broader screening against a panel of receptors, ion channels, and enzymes is crucial to identify potential off-target interactions and predict potential side effects.

  • Objective: To assess the cross-reactivity of this compound against a wide range of biological targets.

  • Method: Utilize a commercially available broad screening panel, such as the Eurofins Cerep Safety Panel.[8][9] These panels typically include a diverse set of over 80 targets.

  • Procedure:

    • Submit the compound for screening at a fixed concentration (e.g., 10 µM) in duplicate.

    • The service provider will perform a battery of radioligand binding and enzymatic assays.

    • Results are typically reported as the percentage of inhibition of radioligand binding or enzyme activity.

    • Significant interactions (typically >50% inhibition) should be followed up with full dose-response curves to determine IC50 or Ki values.

Tertiary Screening: Kinase Panel Profiling

Protein kinases are a large family of enzymes that are common off-targets for small molecule drugs. Therefore, a dedicated kinase panel screen is recommended.

  • Objective: To evaluate the inhibitory activity of this compound against a panel of protein kinases.

  • Method: Employ a kinase profiling service that utilizes enzymatic assays, such as the ADP-Glo™ Kinase Assay.[10]

  • Procedure:

    • Screen the compound at one or two concentrations against a panel of representative kinases.

    • Measure the inhibition of kinase activity.

    • For any significant hits, determine the IC50 values through dose-response studies.

Mandatory Visualizations

To further elucidate the proposed profiling strategy and the potential biological context of this compound, the following diagrams have been generated using the DOT language.

cluster_compound Test Compound cluster_alternatives Alternative Compounds Compound This compound GBR12909 GBR 12909 Atomoxetine Atomoxetine Citalopram Citalopram

Caption: Chemical structures of the test compound and selected alternatives.

start Start: this compound primary_screen Primary Screening: Monoamine Transporter Panel (DAT, SERT, NET) start->primary_screen secondary_screen Secondary Screening: Broad Receptor Panel (e.g., CEREP) primary_screen->secondary_screen If primary target identified tertiary_screen Tertiary Screening: Kinase Panel secondary_screen->tertiary_screen data_analysis Data Analysis: Determine Ki/IC50 for Hits tertiary_screen->data_analysis selectivity_profile Comprehensive Selectivity Profile data_analysis->selectivity_profile

Caption: Proposed experimental workflow for selectivity profiling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (Dopamine, Serotonin, Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Packaging Released_MA Released Monoamine Vesicle->Released_MA Release Transporter Monoamine Transporter (DAT, SERT, NET) Released_MA->Transporter Reuptake Receptor Postsynaptic Receptor Released_MA->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Test_Compound This compound Test_Compound->Transporter Inhibition

Caption: Hypothesized mechanism of action via monoamine transporter inhibition.

References

A Comparative Guide to QSAR Modeling of Thienyl-Tetrahydropyran Derivatives and Related Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) modeling for thienyl-tetrahydropyran derivatives and structurally related heterocyclic compounds. By examining various studies, we aim to offer insights into the different QSAR approaches, their predictive capabilities, and the key structural features influencing biological activity. This information can guide the rational design of novel and more potent therapeutic agents.

Comparative Analysis of QSAR Models

The development of robust QSAR models is a cornerstone of modern drug discovery, enabling the prediction of biological activity from chemical structure.[1] Below is a comparison of QSAR studies on tetrahydropyran, thienopyrimidine, and other related derivatives, highlighting the statistical validation and predictive power of the generated models.

Derivative Class Target QSAR Model r²_pred Key Findings Reference
Tetrahydropyran DerivativesSERT/NETCoMFA---Pharmacophore-based alignment outperformed atom-based fitting. Steric fields were the dominant contributor.[2]
Thieno-pyrimidine DerivativesTriple-Negative Breast CancerCoMFA0.8180.917-Steric and electrostatic fields were key for inhibitory activity.[3]
Thieno-pyrimidine DerivativesTriple-Negative Breast CancerCoMSIA0.8010.8970.762Steric, electrostatic, and hydrophobic fields all made significant contributions.[3]
Tetrahydroquinoline DerivativesLSD1CoMFA0.778-0.709Good statistical and predictive properties were achieved.[4]
Tetrahydroquinoline DerivativesLSD1CoMSIA0.764-0.713Models yielded good statistical and predictive capabilities.[4]
Tetrahydropteridin DerivativesPLK12D-QSAR-0.82130.8771Three descriptors were identified to be correlated with pIC50.[5]
Dihydropyrimidinone DerivativesBreast Cancer2D-QSAR0.970.98-Topological and autocorrelated descriptors were important for anticancer activity.[6]

Note: q² (cross-validated r²) is a measure of the internal predictive ability of the model. r² is the coefficient of determination for the training set. r²_pred is the predictive r² for an external test set. A hyphen (-) indicates the data was not specified in the abstract.

Experimental Protocols: A Look at the Methodology

The reliability of a QSAR model is fundamentally dependent on the rigor of the experimental and computational protocols employed. Here, we detail the typical methodologies used in the cited studies.

Three-Dimensional QSAR (3D-QSAR) Modeling

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the relationship between the three-dimensional properties of a molecule and its biological activity.[3]

General Workflow:

  • Dataset Preparation: A series of compounds with known biological activities (e.g., IC50 or Ki values) is selected. The dataset is typically divided into a training set to build the model and a test set to validate it.[7]

  • Molecular Modeling and Alignment: The 3D structures of the molecules are generated and optimized. A crucial step is the alignment of all molecules in the dataset onto a common template structure. This can be done using atom-based fitting or pharmacophore-based alignment.[2]

  • Calculation of Molecular Fields:

    • CoMFA: Steric and electrostatic fields are calculated around the aligned molecules using a probe atom.

    • CoMSIA: In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also calculated.[3]

  • Partial Least Squares (PLS) Analysis: PLS is a statistical method used to correlate the variations in the calculated molecular fields with the variations in biological activity. This generates the QSAR model.

  • Model Validation: The predictive power of the model is assessed using several techniques:

    • Leave-One-Out (LOO) Cross-Validation (q²): This method assesses the internal consistency of the model.[3]

    • External Validation (r²_pred): The model's ability to predict the activity of the test set compounds is evaluated.[4]

    • Progressive Scrambling Stability Test: This test further validates the robustness and stability of the developed model.[3]

Two-Dimensional QSAR (2D-QSAR) Modeling

2D-QSAR models establish a relationship between biological activity and 2D molecular descriptors, which are numerical values representing different physicochemical properties of the molecules.

General Workflow:

  • Descriptor Calculation: A large number of 2D descriptors (e.g., topological, constitutional, electronic) are calculated for each molecule in the dataset.

  • Descriptor Selection: Statistical methods are employed to select a subset of descriptors that are most relevant to the biological activity.

  • Model Building: A mathematical equation is generated to correlate the selected descriptors with the biological activity. This can be achieved using methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms.[1]

  • Model Validation: The model is validated using internal and external validation techniques similar to those used for 3D-QSAR.

Visualizing the QSAR Workflow

The following diagrams illustrate the general workflows for 3D-QSAR and 2D-QSAR modeling.

3D_QSAR_Workflow cluster_data Data Preparation cluster_modeling Molecular Modeling cluster_field Field Calculation cluster_analysis Statistical Analysis & Validation A Dataset Selection B Training/Test Set Split A->B C 3D Structure Generation B->C D Molecular Alignment C->D E CoMFA/CoMSIA Fields D->E F PLS Analysis E->F G Model Validation (q², r²_pred) F->G H Contour Map Generation G->H

Caption: A generalized workflow for a 3D-QSAR study.

2D_QSAR_Workflow cluster_data_2d Data Preparation cluster_descriptors Descriptor Handling cluster_model_building Model Building & Validation A2 Dataset Selection B2 Training/Test Set Split A2->B2 C2 2D Descriptor Calculation B2->C2 D2 Descriptor Selection C2->D2 E2 Model Generation (e.g., MLR) D2->E2 F2 Model Validation (R², Q²) E2->F2 G2 Interpretation of Descriptors F2->G2

Caption: A generalized workflow for a 2D-QSAR study.

Conclusion

The QSAR studies on thienyl-tetrahydropyran related structures demonstrate the utility of these computational methods in drug design. Both 2D and 3D-QSAR models have shown strong predictive capabilities for various biological targets. The insights gained from CoMFA and CoMSIA contour maps, which highlight the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions, are particularly valuable for guiding the synthesis of new, more active compounds. While a dedicated QSAR study on thienyl-tetrahydropyran derivatives is not prominently available in the reviewed literature, the methodologies and findings from studies on structurally similar thienopyrimidines and tetrahydropyrans provide a solid foundation and a clear roadmap for future investigations into this specific chemical class.

References

Safety Operating Guide

Proper Disposal of (4-Thien-2-yltetrahydropyran-4-yl)methanol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is a paramount concern that extends beyond the laboratory bench. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (4-Thien-2-yltetrahydropyran-4-yl)methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety & Handling

Before beginning any disposal procedure, it is crucial to be aware of the immediate safety precautions required for handling this compound. Adherence to these guidelines minimizes the risk of exposure and ensures a safe laboratory environment.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use protective gloves made of a material resistant to the chemical.[1]

  • Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[1]

  • Respiratory Protection: If working outside a well-ventilated area or fume hood, or if dust/vapors are generated, use a NIOSH/MSHA-approved respirator.[1]

In Case of Accidental Release or Spill:

  • Evacuate the immediate area if necessary.

  • Ensure the area is well-ventilated.

  • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid creating dust.

  • Do not allow the chemical to enter drains or waterways.

  • Wash the spill area thoroughly after the material has been collected.

Waste Segregation and Storage

Proper segregation is a critical step in the chemical waste disposal process. Incorrectly mixed waste streams can lead to dangerous chemical reactions.

  • Waste Container: Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, closed, and clearly labeled waste container.[1]

  • Labeling: The container must be labeled "Hazardous Waste" and clearly list all contents, including "this compound".

  • Incompatible Materials: Store this waste separately from strong oxidizing agents, strong acids, and strong reducing agents to prevent hazardous reactions.[1]

  • Storage Location: Keep the sealed waste container in a cool, dry, and well-ventilated area, away from heat or ignition sources, until it is ready for pickup.[1][2]

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is to use a licensed and approved hazardous waste disposal service.[1][2] Disposing of this chemical down the drain or in regular trash is prohibited.[3]

Procedure:

  • Collection: Carefully transfer the waste chemical into the designated hazardous waste container. Ensure the container is compatible with the chemical and is in good condition.

  • Sealing and Labeling: Securely close the container.[1] Affix a completed hazardous waste tag that includes the chemical name, quantity, and date of accumulation.

  • Documentation: Maintain a log of the waste generated, as required by your institution's Environmental Health and Safety (EHS) department.

  • Arrange for Pickup: Contact your institution's EHS or a certified chemical waste disposal contractor to schedule a pickup. Follow their specific procedures for collection and transport.

  • Final Disposal: The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF) where it will be managed in an environmentally responsible manner, likely through high-temperature incineration, which will produce carbon monoxide, carbon dioxide, and sulfur oxides.[1]

Summary of Safety and Disposal Data

The following table summarizes key information for the safe handling and disposal of this compound.

ParameterGuideline
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Gear Protective gloves, protective clothing, eye protection, face protection.[1]
Handling Precautions Wash face, hands, and any exposed skin thoroughly after handling. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]
Storage Requirements Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong reducing agents.[1]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G start Start: Generation of Waste This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste in a Designated Container ppe->collect segregate Step 3: Segregate from Incompatible Materials (Acids, Oxidizers, Reducers) collect->segregate label_container Step 4: Securely Seal & Label Container with 'Hazardous Waste' & Contents segregate->label_container store Step 5: Store in a Cool, Dry, Well-Ventilated Area label_container->store contact_ehs Step 6: Contact EHS or Approved Waste Contractor for Pickup store->contact_ehs end End: Professional Disposal at Approved Facility contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling (4-Thien-2-yltetrahydropyran-4-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (4-Thien-2-yltetrahydropyran-4-yl)methanol (CAS No. 906352-94-1). The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and ensuring operational efficiency.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1] It is crucial to use appropriate personal protective equipment (PPE) to prevent exposure.

Quantitative Data Summary

ParameterValueSource/Recommendation
CAS Number 906352-94-1Fisher Scientific SDS
Occupational Exposure Limits (OELs) No specific Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) has been established for this compound. It is recommended to handle it in a well-ventilated area or a fume hood to minimize inhalation exposure.General laboratory safety guidelines
Glove Material Nitrile or Neoprene gloves are recommended for splash protection.Based on general chemical resistance to alcohols and heterocyclic compounds.
Glove Breakthrough Time Specific breakthrough times for this compound have not been determined. For incidental contact, it is recommended to change gloves immediately after any splash. For prolonged handling, consider using thicker, chemical-resistant gloves and refer to the manufacturer's general chemical resistance data.General guidance from glove manufacturers.
Eye Protection Chemical safety goggles or a face shield are mandatory.Fisher Scientific SDS[1]
Protective Clothing A lab coat must be worn. For larger quantities, a chemical-resistant apron is recommended.Fisher Scientific SDS[1]
Respiratory Protection Not required if handled in a certified chemical fume hood. If handled outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Fisher Scientific SDS

Experimental Protocol: Step-by-Step Handling Procedure

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

2.1. Preparation and Precautionary Measures

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, before starting the experiment.

  • Verify Emergency Equipment: Confirm that a safety shower, eyewash station, and fire extinguisher are readily accessible.

2.2. Handling and Experimental Workflow

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood to avoid inhalation of any dust or vapors.

    • Use a spatula for solid transfers. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly.

  • Running the Reaction:

    • Conduct all reactions within the chemical fume hood.

    • Ensure all glassware is properly clamped and secured.

    • Maintain a safe distance from the reaction setup.

  • Post-Experiment Work-up:

    • Quench the reaction safely according to the specific experimental protocol.

    • Perform extractions and other work-up procedures within the fume hood.

2.3. Decontamination and Disposal Plan

  • Decontaminate Glassware:

    • Rinse all contaminated glassware with an appropriate solvent (e.g., acetone, ethanol) in the fume hood.

    • Collect the rinse solvent as hazardous waste.

    • Wash the glassware with soap and water.

  • Decontaminate Work Surfaces:

    • Wipe down the work surface in the fume hood with a suitable solvent and then with soap and water.

  • Waste Disposal:

    • Solid Waste: Dispose of any solid this compound and contaminated consumables (e.g., weighing paper, gloves) in a designated, labeled solid hazardous waste container.

    • Liquid Waste: Dispose of all solutions containing this compound and the initial solvent rinses in a labeled liquid hazardous waste container. The container should be compatible with the solvents used.

    • Sharps Waste: Dispose of any contaminated needles or sharp objects in a designated sharps container.

    • Follow all local, state, and federal regulations for hazardous waste disposal. The SDS recommends disposal at an approved waste disposal plant.[1]

Visualization of the Handling Workflow

The following diagram illustrates the key decision points and steps in the safe handling workflow for this compound.

HandlingWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Decontamination & Disposal Read SDS Read SDS Prepare Fume Hood Prepare Fume Hood Read SDS->Prepare Fume Hood Assemble Materials Assemble Materials Prepare Fume Hood->Assemble Materials Verify Emergency Equipment Verify Emergency Equipment Assemble Materials->Verify Emergency Equipment Don PPE Don PPE Verify Emergency Equipment->Don PPE Weigh & Transfer Weigh & Transfer Don PPE->Weigh & Transfer Run Reaction Run Reaction Weigh & Transfer->Run Reaction Post-Experiment Work-up Post-Experiment Work-up Run Reaction->Post-Experiment Work-up Decontaminate Glassware Decontaminate Glassware Post-Experiment Work-up->Decontaminate Glassware Decontaminate Surfaces Decontaminate Surfaces Decontaminate Glassware->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.